Zonisamide-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1435934-68-1 |
|---|---|
Molecular Formula |
C8H8N2O3S |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C8H8N2O3S/c1-14(11,12)10-8-6-4-2-3-5-7(6)13-9-8/h2-5H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
ARBYXSSFINKXEQ-WBJZHHNVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Zonisamide-13C6: Chemical Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Zonisamide-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the anti-epileptic drug Zonisamide in pharmacokinetic and metabolic studies. This document details its chemical structure, a proposed synthesis pathway with experimental protocols, and relevant analytical data.
Chemical Structure and Properties
This compound is an isotopologue of Zonisamide where the six carbon atoms of the benzene (B151609) ring moiety are replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass signature for use in mass spectrometry-based assays without altering the chemical properties of the molecule.
Chemical Structure:
The structure of Zonisamide consists of a 1,2-benzisoxazole (B1199462) ring linked to a methanesulfonamide (B31651) group. In this compound, the six carbons of the fused benzene ring are ¹³C isotopes.
Caption: Chemical structure of this compound, indicating the position of the six carbon-13 atoms on the benzene ring.
Physicochemical Properties:
| Property | Value | Reference |
| Chemical Formula | ¹³C₆C₂H₈N₂O₃S | [Commercial Suppliers] |
| Molecular Weight | ~218.22 g/mol | [Calculated] |
| Appearance | White to off-white solid | [General knowledge] |
| Solubility | Moderately soluble in water | [1] |
Proposed Synthesis Pathway
The overall synthesis involves the formation of a key intermediate, [¹³C₆]-1,2-benzisoxazole-3-acetic acid, followed by its conversion to the final product.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols (Proposed)
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound.
Step 1: Synthesis of [¹³C₆]-4-Hydroxycoumarin from [¹³C₆]-Phenol
-
Reaction: A Pechmann condensation is adapted for this step.
-
Procedure:
-
To a stirred solution of [¹³C₆]-Phenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene), add malonic acid (1.1 equivalents) and anhydrous zinc chloride (2 equivalents) as a catalyst.
-
Heat the reaction mixture to 120-140°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol (B145695) to yield [¹³C₆]-4-Hydroxycoumarin.
-
-
Expected Yield: 60-70%
Step 2: Synthesis of [¹³C₆]-1,2-Benzisoxazole-3-acetic acid
-
Reaction: Ring opening of the coumarin (B35378) followed by cyclization.
-
Procedure:
-
Dissolve [¹³C₆]-4-Hydroxycoumarin (1 equivalent) in an aqueous solution of sodium hydroxide (B78521) (2.5 equivalents).
-
Add hydroxylamine hydrochloride (1.5 equivalents) portion-wise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain [¹³C₆]-1,2-Benzisoxazole-3-acetic acid.[2]
-
-
Expected Yield: 75-85%
Step 3: Chlorosulfonation to form [¹³C₆]-1,2-Benzisoxazole-3-methanesulfonyl chloride
-
Reaction: Conversion of the acetic acid to a sulfonyl chloride.
-
Procedure:
-
Add [¹³C₆]-1,2-Benzisoxazole-3-acetic acid (1 equivalent) to an excess of chlorosulfonic acid (5-10 equivalents) at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
The precipitated sulfonyl chloride is filtered, washed with cold water, and dried. This intermediate is often used immediately in the next step without extensive purification.
-
-
Expected Yield: 65-75%
Step 4: Amination to Zonisamide-¹³C₆
-
Reaction: Formation of the sulfonamide.
-
Procedure:
-
Dissolve the crude [¹³C₆]-1,2-Benzisoxazole-3-methanesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., acetone).
-
Bubble ammonia gas through the solution at 0-10°C or add a concentrated aqueous ammonia solution dropwise.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford Zonisamide-¹³C₆.
-
-
Expected Yield: 80-90%
Analytical and Quantitative Data
The following tables summarize the key analytical data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Description |
| Parent Ion (M+H)⁺ | m/z ~219.1 |
| Key Fragmentation Ions | Fragmentation pattern will be similar to unlabeled Zonisamide, but with a +6 Da shift for fragments containing the benzene ring. |
| Use in Assays | This compound is used as an internal standard in LC-MS/MS methods for the quantification of Zonisamide in biological matrices. |
Table 2: Estimated ¹³C NMR Data
Note: Specific ¹³C NMR data for this compound is not publicly available. The following are estimated chemical shifts based on the structure of unlabeled Zonisamide. The signals for the ¹³C-labeled carbons will be significantly enhanced and will exhibit C-C coupling.
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| C=N (isoxazole) | ~158 |
| C-O (isoxazole) | ~162 |
| ¹³C-Ar-C (quaternary) | ~110-160 |
| ¹³C-Ar-CH | ~110-130 |
| CH₂ | ~55 |
Mechanism of Action and Signaling Pathway
The anticonvulsant mechanism of Zonisamide is not fully elucidated but is known to involve multiple pathways that lead to the stabilization of neuronal membranes and suppression of neuronal hypersynchronization.[3][4]
Caption: Mechanism of action of Zonisamide.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The proposed synthesis and analytical data serve as a valuable resource for the application of this stable isotope-labeled standard in quantitative studies.
References
Zonisamide-13C6: A Technical Guide to Its Physicochemical Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Zonisamide-13C6, an isotopically labeled form of the anti-seizure medication Zonisamide. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental methodologies, and presents visual representations of key concepts to facilitate its application in research settings.
Note on Isotopic Labeling: this compound is Zonisamide in which the six carbon atoms of the benzene (B151609) ring have been replaced with the Carbon-13 (¹³C) isotope. For the purposes of this guide, the macroscopic physicochemical properties such as melting point, pKa, solubility, and logP are considered to be nearly identical to those of unlabeled Zonisamide. The primary utility of this compound lies in its use as an internal standard in pharmacokinetic and metabolic studies, where its distinct mass allows for differentiation from the unlabeled drug.
Core Physicochemical Properties
The following tables summarize the key physicochemical properties of Zonisamide. This data is critical for understanding the behavior of this compound in experimental and physiological systems.
| Property | Value | Reference(s) |
| Molecular Formula | ¹³C₆C₂H₈N₂O₃S | [1] |
| Molecular Weight | 218.27 g/mol (approx.) | Calculated |
| CAS Number | 1435934-68-1 | [2] |
| Appearance | White powder/crystalline solid | [3][4] |
| Physicochemical Parameter | Value | Reference(s) |
| Melting Point | 160-166 °C | [5][6] |
| pKa | 10.2 | [3][5][6][7][8][9][10][11][12] |
| Aqueous Solubility | 0.80 mg/mL (in water) | [3][5][6][7][8][9][10][11][12] |
| 0.50 mg/mL (in 0.1 N HCl) | [3][6][7][8][9][10][11][12] | |
| LogP | 0.5 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following sections describe standard protocols for determining the key physicochemical properties of pharmaceutical compounds like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heated block and a thermometer or a digital temperature sensor is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting range.
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the strength of an acid in solution. For Zonisamide, which has a sulfonamide group, the pKa indicates the pH at which the compound is 50% ionized.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance.[13][14]
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.[15]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The inflection point of this sigmoid curve corresponds to the equivalence point. The pH at the half-equivalence point is equal to the pKa of the compound.[14]
For sparingly soluble drugs, modifications such as using co-solvents or surfactants may be necessary to obtain reliable titration curves.[13]
Determination of Aqueous Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology: Shake-Flask Method
The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[16][17]
-
Sample Preparation: An excess amount of this compound is added to a flask containing a specific volume of the solvent (e.g., distilled water, buffer of a specific pH).
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.[16][18]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[19]
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.[20] It is the logarithm of the ratio of the concentrations of the un-ionized compound in the two phases of a mixture of two immiscible liquids (typically octanol (B41247) and water) at equilibrium.[21]
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4, for LogD determination) are pre-saturated with each other by shaking them together and then allowing the phases to separate.[22]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed in a flask and shaken for a set period to allow for partitioning of the compound between the two layers.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.[23]
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).[21]
Mechanism of Action and Signaling Pathway
The precise mechanism of action of Zonisamide is not fully elucidated, but it is known to act on multiple targets to exert its anticonvulsant effects.[24][25] Its primary actions include the blockage of voltage-gated sodium channels and T-type calcium channels.[26][27] This dual action stabilizes neuronal membranes and suppresses neuronal hypersynchronization.[24][27] Additionally, Zonisamide can modulate GABAergic and glutamatergic neurotransmission and is a weak inhibitor of carbonic anhydrase.[25][28]
Caption: Proposed mechanism of action of Zonisamide.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of the physicochemical properties of a research compound like this compound.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. midlandsci.com [midlandsci.com]
- 3. ZONEGRAN® (zonisamide) capsules, for oral administration Rx Only [dailymed.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Zonisamide [drugfuture.com]
- 7. Zonisamide Capsules, for oral administration Rx only [dailymed.nlm.nih.gov]
- 8. Zonisamide [dailymed.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. DailyMed - ZONISAMIDE capsule [dailymed.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. researchgate.net [researchgate.net]
- 18. who.int [who.int]
- 19. solubility experimental methods.pptx [slideshare.net]
- 20. dev.drugbank.com [dev.drugbank.com]
- 21. acdlabs.com [acdlabs.com]
- 22. agilent.com [agilent.com]
- 23. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
- 25. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Zonisamide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Zonisamide-13C6 and its Role in Mass Spectrometry
Introduction
Zonisamide is a sulfonamide-based anticonvulsant medication utilized in the treatment of epilepsy and Parkinson's disease.[1][2] Accurate quantification of Zonisamide in biological matrices such as plasma and serum is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research to ensure optimal dosing and patient safety.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of bioanalysis due to its high sensitivity and specificity.[4]
At the core of achieving high accuracy and precision in LC-MS/MS quantification is the use of a stable isotope-labeled internal standard (SIL-IS). Zonisamide-13C6 is the designated SIL-IS for Zonisamide. It is a form of the drug molecule where six of the natural carbon-12 (¹²C) atoms in its benzene (B151609) ring have been replaced with the heavy isotope, carbon-13 (¹³C). This guide provides a detailed overview of this compound, its fundamental role in mass spectrometry, and the experimental protocols for its application.
Core Principles: The Role of this compound in Mass Spectrometry
The primary role of this compound is to serve as an internal standard in a technique known as Stable Isotope Dilution (SID) Mass Spectrometry . This method is renowned for its ability to correct for variations that can occur during sample preparation and analysis.
This compound is considered the "gold standard" internal standard for Zonisamide quantification for several key reasons:
-
Identical Physicochemical Properties: It behaves almost identically to the unlabeled (native) Zonisamide during sample extraction, chromatography, and ionization. It co-elutes with Zonisamide from the liquid chromatography column.
-
Correction for Matrix Effects: Biological samples are complex and can contain substances that suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Since this compound is affected by these "matrix effects" in the same way as native Zonisamide, the ratio of their signals remains constant, ensuring accurate measurement.
-
Mass Differentiation: Despite its chemical similarity, this compound is easily distinguished from native Zonisamide by the mass spectrometer due to its higher mass (a difference of approximately 6 Daltons).
The fundamental principle involves adding a known concentration of this compound to an unknown sample containing Zonisamide. The instrument measures the ratio of the native drug to the labeled standard. Because the amount of the standard is known, the concentration of the native drug in the original sample can be calculated with high precision.
Physicochemical and Mass Spectrometric Properties
The key physical difference between Zonisamide and its 13C6-labeled counterpart is its molecular weight. This difference is the basis for their distinction in the mass spectrometer.
| Property | Zonisamide | This compound |
| Chemical Formula | C₈H₈N₂O₃S | ¹³C₆C₂H₈N₂O₃S |
| Molecular Weight | ~212.23 g/mol [5][6] | ~218.23 g/mol |
| Monoisotopic Mass | 212.02556 Da[5] | 218.04566 Da |
For quantitative analysis, a triple quadrupole mass spectrometer is typically operated in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM). This involves isolating a specific precursor ion and then fragmenting it to produce a specific product ion. This process is highly selective and reduces chemical noise.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Zonisamide | 213.1 | 132.1 | ESI+[4] |
| This compound | 219.1 (approx.) | 138.1 (approx.) | ESI+ |
Note: The exact m/z values for precursor and product ions, especially for the labeled standard, may vary slightly based on instrument calibration and the specific adduct being measured (e.g., [M+H]⁺). Researchers should optimize these values on their specific instrumentation.
Experimental Protocols for Quantification
The following is a representative protocol for the quantification of Zonisamide in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
This is a common and rapid method for extracting Zonisamide from plasma or serum.[7]
-
Step 1: Aliquot 50 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 100-300 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the this compound internal standard at a known concentration (e.g., 20 ng/mL).[4][7]
-
Step 3: Vortex mix the tubes vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Step 4: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Step 5: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Step 6: Dilute the supernatant (e.g., 1:10) with the initial mobile phase (e.g., 5% methanol (B129727) in water) to ensure compatibility with the LC system.[7]
-
Step 7: Inject the final solution into the LC-MS/MS system.
Liquid Chromatography (LC) Method
The goal of the LC method is to separate Zonisamide from other endogenous components of the sample before it enters the mass spectrometer.
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 or similar column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is commonly used.[8]
-
Mobile Phase A: Water with an additive like 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[4]
-
Mobile Phase B: Acetonitrile or Methanol with the same additive.[4]
-
Elution: A gradient elution is typically used to provide a good peak shape and short run time. For example, starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
Mass Spectrometry (MS) Method
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Heated Electrospray Ionization (HESI) in Positive Ion Mode (ESI+).[8]
-
Scan Type: Selected Reaction Monitoring (SRM/MRM).
-
Key Parameters:
-
SRM Transitions: As listed in the table above, with collision energies optimized to maximize the product ion signal for both Zonisamide and this compound.
Data Analysis and Performance Characteristics
The concentration of Zonisamide is determined by calculating the ratio of its chromatographic peak area to the peak area of this compound. This ratio is then plotted against the known concentrations of prepared calibrators to generate a calibration curve. The concentration of unknown samples is interpolated from this curve.
Methods using this approach are robust and typically demonstrate excellent analytical performance, as summarized below.
| Parameter | Typical Performance Specification |
| Linearity Range | 0.10 - 50 µg/mL in plasma[7] |
| Correlation Coefficient (R²) | > 0.99[7] |
| Lower Limit of Quantification (LLOQ) | Sufficient to measure clinical concentrations (e.g., 1.59 µg/mL)[9] |
| Intra- and Inter-assay Precision (CV%) | < 15%[4][9] |
| Accuracy (% Bias) | Within ±15% (85-115%)[4] |
Conclusion
This compound is an indispensable tool for modern bioanalysis. Its role as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust LC-MS/MS methods for the quantification of Zonisamide. By compensating for analytical variability, including extraction efficiency and matrix effects, this compound ensures the reliability of data crucial for therapeutic drug monitoring, pharmacokinetic analysis, and other clinical research applications. The detailed protocols and principles outlined in this guide serve as a comprehensive resource for researchers and scientists working in the field of drug development and analysis.
References
- 1. Zonisamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum | Springer Nature Experiments [experiments.springernature.com]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Zonisamide-13C6: Commercial Availability, Pricing, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercially available stable isotope-labeled Zonisamide-13C6, including a summary of suppliers and pricing. Furthermore, it details its primary application as an internal standard in quantitative bioanalytical methods and outlines the established mechanism of action of Zonisamide. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and clinical chemistry.
Commercial Availability and Pricing of this compound
This compound is a stable isotope-labeled analog of the anti-epileptic drug Zonisamide, which is crucial for use as an internal standard in mass spectrometry-based quantitative analyses. Its availability as a certified reference material ensures accuracy and traceability in research and clinical settings. The following table summarizes the commercially available this compound from various suppliers. Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Name | Catalog Number | Pack Size | Concentration | Price (USD) |
| Merck (Millipore Sigma) | This compound Solution | Z-006-1ML | 1 mL | 100 µg/mL in Methanol | ~$376.59[1] |
| Cerilliant (a brand of Merck) | This compound | Z-006 | 1 mL | 100 µg/mL in Methanol | Contact for price[2] |
| SLS Ireland | This compound | Z-006-1ML | 1 mL | 100 µg/mL in Methanol | ~€269.89[3] |
| Midland Scientific | Millipore Sigma this compound Solution | SIGMA Z-006-1ML | 1 mL | 100 µg/mL in Methanol | $376.59[1] |
Note: The CAS number for this compound is 1435934-68-1.[1][2]
Mechanism of Action of Zonisamide
Zonisamide exerts its anticonvulsant effects through a multi-faceted mechanism of action that is not yet fully elucidated. However, research has identified several key molecular targets.[3][4] The primary mechanisms are believed to be the blockade of voltage-gated sodium channels and T-type calcium channels.[5][6] By blocking these channels, Zonisamide stabilizes neuronal membranes and suppresses neuronal hypersynchronization, which is a hallmark of epileptic seizures.[3] Additionally, Zonisamide may modulate GABAergic and glutamatergic neurotransmission, further contributing to its anti-seizure activity.[1][4]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 5. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Zonisamide-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Zonisamide-13C6, an isotopically labeled form of the anti-epileptic drug Zonisamide (B549257). This guide is intended for professionals in research and drug development, offering key data, experimental methodologies, and visual representations of its mechanism of action.
Core Data Presentation
This compound is a critical tool in pharmacokinetic and metabolic studies, allowing for precise differentiation from its unlabeled counterpart. Below is a summary of its key quantitative data.
| Property | Value |
| CAS Number | 1435934-68-1 |
| Molecular Weight | 218.18 g/mol |
| Molecular Formula | C₈H₈N₂O₃S (with six ¹³C atoms) |
Mechanism of Action
Zonisamide exerts its anticonvulsant effects through a multi-faceted mechanism, primarily targeting ion channels in the central nervous system. The primary mechanisms include the blockade of voltage-gated sodium channels and T-type calcium channels. This dual action leads to the stabilization of neuronal membranes and suppression of neuronal hypersynchronization, which are key factors in seizure propagation.[1][2][3][4]
Below is a diagram illustrating the primary signaling pathway affected by Zonisamide.
References
Zonisamide-13C6: A Comprehensive Technical Guide for Safe Handling and Scientific Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safe handling, physicochemical properties, and scientific applications of Zonisamide-13C6. Zonisamide (B549257) is a sulfonamide anticonvulsant with a multifaceted mechanism of action, making it a subject of ongoing research in epilepsy and other neurological disorders. The isotopically labeled this compound is a critical tool in pharmacokinetic studies and serves as an internal standard for quantitative analysis. This document outlines detailed safety protocols, summarizes key quantitative data, and presents experimental methodologies relevant to the use of this compound in a research setting. Furthermore, it visualizes the compound's known signaling pathways and experimental workflows to facilitate a deeper understanding of its biological and analytical utility.
Safety Data Sheet (SDS) for this compound Handling
Hazard Identification
Zonisamide is considered a hazardous substance.[1] Key hazards include:
-
Health Hazards: Harmful if swallowed.[2] Suspected of damaging fertility or the unborn child.[2][3] May cause drowsiness or dizziness.[4]
-
Environmental Hazards: Toxic to soil organisms.[1]
First-Aid Measures
-
After Inhalation: Move the person to fresh air and consult a doctor in case of complaints.[2]
-
After Skin Contact: Generally, the product does not irritate the skin.[2] In case of contact, wash with soap and water.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.[2]
-
After Swallowing: Immediately call a doctor.[2]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[1] Wear protective clothing, gloves, and eye protection.[1][5][6] Do not eat, drink, or smoke when using this product.[4][6]
-
Storage: Store in original containers in a cool, dry, well-ventilated area.[1] Keep containers securely sealed and protected from physical damage.[1] Store away from incompatible materials such as oxidizing agents.[1][7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6][8]
-
Skin Protection: Wear protective gloves (nitrile or latex), a laboratory coat, and protective shoe covers.[1] Double gloving should be considered.[1]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for Zonisamide. The molecular weight of this compound will be higher than that of unlabeled Zonisamide due to the presence of six 13C atoms.
Table 1: Physicochemical Properties of Zonisamide
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₃S | [9] |
| Molecular Weight | 212.23 g/mol | [9][10] |
| Melting Point | 162 °C (324 °F) | [11] |
| Solubility in Water | 0.80 mg/mL | [10][12] |
| pKa | 10.2 | [10][12] |
| Protein Binding | ~40% | [11][12] |
| Elimination Half-life | 63 hours (plasma) | [11][12] |
Table 2: Toxicological Data for Zonisamide
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1992 mg/kg | [2][4] |
| LD50 | Rat | Intraperitoneal | 733 mg/kg | [2] |
| LD50 | Rat | Subcutaneous | 925 mg/kg | [2] |
| TDLo | Rat | Oral | 13 mg/kg (64D male) | [4] |
Mechanism of Action and Signaling Pathways
Zonisamide exhibits a broad spectrum of anticonvulsant activity through multiple mechanisms of action.[5][10][13] These include the blockade of voltage-gated sodium channels and T-type calcium channels, modulation of GABAergic and glutamatergic neurotransmission, and weak inhibition of carbonic anhydrase.[8][10][14]
Caption: Overview of Zonisamide's multifaceted mechanism of action.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving Zonisamide and its isotopically labeled form, this compound.
Quantification of Zonisamide in Human Plasma using LC-MS/MS with this compound as Internal Standard
This method is used for the accurate quantification of Zonisamide in biological matrices for pharmacokinetic studies.
4.1.1. Materials and Reagents
-
Zonisamide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Human plasma (drug-free)
-
Calibrators and quality control samples
4.1.2. Sample Preparation
-
To 50 µL of calibrators, controls, or plasma samples in centrifuge tubes, add 100 µL of the internal standard mix (this compound in acetonitrile).[1]
-
Vortex the samples to precipitate proteins.[1]
-
Centrifuge the samples.[1]
-
Dilute the supernatant 1:10 with mobile phase A (0.1% formic acid in water) in LC micro vials for analysis.[1]
4.1.3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
Caption: Workflow for Zonisamide quantification by LC-MS/MS.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to study the effects of Zonisamide on ion channels in cultured neurons.
4.2.1. Cell Culture and Preparation
-
Plate neurons on coverslips a few days prior to recording.
-
Prepare artificial cerebrospinal fluid (aCSF) and intracellular solution.
-
Turn on the perfusion system with aCSF at a flow rate of approximately 1.5 mL/min.
4.2.2. Recording Procedure
-
Place a coverslip with cultured neurons in the recording chamber.
-
Pull glass micropipettes and fill them with the intracellular solution.
-
Approach a neuron with the micropipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Mode: Hold the membrane potential at a specific voltage and record the ionic currents in response to voltage steps before and after the application of Zonisamide.
-
Current-Clamp Mode: Inject current to study changes in the membrane potential and action potential firing in the presence and absence of Zonisamide.
4.2.3. Solutions
-
aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with carbogen (B8564812) (95% O₂ – 5% CO₂).
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40. Adjust pH to 7.2 with KOH.
Carbonic Anhydrase Activity Assay
This assay determines the inhibitory effect of Zonisamide on carbonic anhydrase.
4.3.1. Principle The assay measures the hydrolysis of 4-nitrophenyl acetate (B1210297) (4-NPA) by carbonic anhydrase, which produces a colored product that can be monitored spectrophotometrically at 400 nm.
4.3.2. Procedure
-
The reaction is performed in a 96-well plate at 21–23°C.[6][7]
-
Add the carbonic anhydrase enzyme solution to the wells.
-
Add different concentrations of Zonisamide to the wells and incubate for a specified period (e.g., 15 minutes or 1 hour).[2][6][7]
-
Initiate the reaction by adding the 4-NPA stock solution.[6][7]
-
Immediately place the plate in a spectrophotometer and monitor the formation of the product at 400 nm at 1-minute intervals for 15–20 minutes.[6][7]
-
Calculate the rate of reaction and determine the inhibitory constant (Ki) for Zonisamide.
Conclusion
This technical guide provides essential information for the safe and effective use of this compound in a research environment. By adhering to the outlined safety protocols, utilizing the provided physicochemical and toxicological data, understanding the compound's mechanisms of action, and applying the detailed experimental methodologies, researchers can confidently and accurately incorporate this compound into their studies. The provided visualizations of the signaling pathways and experimental workflows serve as valuable tools for both experimental design and data interpretation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zonisamide: electrophysiological and metabolic changes in kainic acid-induced limbic seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ark-tdm.com [ark-tdm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Zonisamide block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Mass of Zonisamide-¹³C₆: A Technical Guide to its Theoretical and Actual Mass
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the theoretical and actual mass of Zonisamide-¹³C₆, a crucial internal standard in the quantitative analysis of the antiepileptic drug zonisamide (B549257). Understanding the precise mass of this isotopically labeled compound is fundamental for accurate bioanalytical method development and validation, particularly in pharmacokinetic and therapeutic drug monitoring studies.
Quantitative Data Summary
The theoretical and actual masses of Zonisamide and its ¹³C₆-labeled counterpart are summarized below. The theoretical mass is calculated based on the monoisotopic masses of the most abundant isotopes of the constituent elements, while the actual mass is based on the experimentally verified molecular weight provided for the certified reference material.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Actual Mass ( g/mol ) |
| Zonisamide | C₈H₈N₂O₃S | 212.02556 | 212.23[1][2][3] |
| Zonisamide-¹³C₆ | ¹³C₆C₂H₈N₂O₃S | 218.04571 | 218.18[4] |
Note: The "Actual Mass" for Zonisamide-¹³C₆ is the molecular weight provided for the certified reference material, which for a compound with a defined isotopic enrichment, serves as the experimentally confirmed mass.
Determination of Theoretical and Actual Mass
Theoretical Monoisotopic Mass Calculation
The theoretical monoisotopic mass of a molecule is the sum of the masses of the atoms in the molecule using the principal (most abundant) isotope for each element. The molecular formula for unlabeled zonisamide is C₈H₈N₂O₃S. For Zonisamide-¹³C₆, six of the eight carbon atoms are the heavy isotope ¹³C.
The calculation is as follows:
-
Zonisamide (C₈H₈N₂O₃S):
-
(8 x Mass of ¹²C) + (8 x Mass of ¹H) + (2 x Mass of ¹⁴N) + (3 x Mass of ¹⁶O) + (1 x Mass of ³²S)
-
(8 x 12.000000) + (8 x 1.007825) + (2 x 14.003074) + (3 x 15.994915) + (1 x 31.972071) = 212.02556 Da
-
-
Zonisamide-¹³C₆ (¹³C₆C₂H₈N₂O₃S):
-
(6 x Mass of ¹³C) + (2 x Mass of ¹²C) + (8 x Mass of ¹H) + (2 x Mass of ¹⁴N) + (3 x Mass of ¹⁶O) + (1 x Mass of ³²S)
-
(6 x 13.003355) + (2 x 12.000000) + (8 x 1.007825) + (2 x 14.003074) + (3 x 15.994915) + (1 x 31.972071) = 218.04571 Da
-
Actual Mass Determination: The Role of Mass Spectrometry
The "actual mass" of Zonisamide-¹³C₆ is confirmed through experimental techniques, primarily high-resolution mass spectrometry. In practice, for a certified reference material, the provided molecular weight serves as the verified mass. This value is critical for the accurate preparation of stock solutions and calibration standards used in quantitative assays.
Experimental Protocol: Quantification of Zonisamide using Zonisamide-¹³C₆ by LC-MS/MS
The determination of zonisamide concentrations in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Zonisamide-¹³C₆ serving as the ideal internal standard due to its similar chemical and physical properties to the analyte, but distinct mass.
Sample Preparation
-
Protein Precipitation: To a small volume of plasma or serum sample (e.g., 50-100 µL), a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727) containing the Zonisamide-¹³C₆ internal standard, is added.
-
Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and complete protein precipitation. Subsequent centrifugation separates the precipitated proteins from the supernatant containing the analyte and internal standard.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube or vial for analysis. Depending on the sensitivity of the instrument and the expected concentration range, the supernatant may be diluted further with the mobile phase.
Liquid Chromatography (LC)
-
Column: A C18 or other suitable reversed-phase column is typically used for the chromatographic separation of zonisamide from other matrix components.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the LC system.
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions of zonisamide ([M+H]⁺) and Zonisamide-¹³C₆ ([M+H]⁺).
-
Mass Analyzer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis.
-
Detection Mode: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity. In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific product ion is monitored in the third quadrupole.
SRM Transitions:
-
Zonisamide: The precursor ion is m/z 213.1, which corresponds to the protonated molecule. A common product ion monitored is m/z 132.1.[5]
-
Zonisamide-¹³C₆: The precursor ion is m/z 219.1. A common product ion monitored is m/z 138.
The intensity of the product ion signals for both the analyte and the internal standard are recorded over time, generating chromatograms. The ratio of the peak area of the zonisamide to the peak area of the Zonisamide-¹³C₆ is then used to calculate the concentration of zonisamide in the original sample by comparing it to a calibration curve prepared with known concentrations of the drug.
Workflow and Pathway Diagrams
References
- 1. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zonisamide [sigmaaldrich.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Zonisamide-13C6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Zonisamide-13C6 for Therapeutic Drug Monitoring: An Application Note and Protocol
Introduction
Zonisamide (B549257) is an antiepileptic drug (AED) utilized as an adjunctive therapy for partial seizures in adults.[1][2] Therapeutic Drug Monitoring (TDM) of zonisamide is crucial to optimize patient dosage, ensuring therapeutic efficacy while minimizing toxicity.[3] The therapeutic range for zonisamide is generally accepted to be between 10 and 40 µg/mL.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for TDM of AEDs due to its high sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard, such as Zonisamide-13C6, is considered the gold standard in LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects.[3] This document provides a detailed protocol for the quantification of zonisamide in human serum or plasma using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of zonisamide using this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.10–50 µg/mL[6] |
| Correlation Coefficient (R²) | >0.99[6] |
| Calibration Model | Linear, 1/x weighting |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (µg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| Low | 2.5 | <7.3%[7] | <7.3%[7] | ±15% |
| Medium | 20 | <2.8%[7] | <2.8%[7] | ±15% |
| High | 40 | <2.8%[7] | <2.8%[7] | ±15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Zonisamide | 88-91%[8] | Minimal (<15%)[9] |
| This compound | Not explicitly stated, but expected to be similar to Zonisamide | Not explicitly stated, but expected to be similar to Zonisamide |
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data acquisition.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for sample cleanup.[3]
Materials:
-
Patient serum or plasma samples
-
This compound internal standard working solution (in methanol (B129727) with 0.5% acetic acid)[7]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 50 µL of serum or plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.[7]
-
Add 100 µL of the this compound internal standard working solution to each tube.[6][7]
-
Vortex mix the samples for 10 seconds.
-
Add 100 µL of acetonitrile to precipitate proteins.[6]
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Add 900 µL of water (or mobile phase A) to the supernatant.[7]
-
Vortex mix briefly. The sample is now ready for injection into the LC-MS/MS system.
References
- 1. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology and therapeutic drug monitoring of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Therapeutic drug monitoring of zonisamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Ion-Channel Antiepileptic Drugs: An Analytical Perspective on the Therapeutic Drug Monitoring (TDM) of Ezogabine, Lacosamide, and Zonisamide [mdpi.com]
- 9. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zonisamide-13C6 in Pharmacokinetic Studies
Introduction
Zonisamide (B549257) is a sulfonamide anticonvulsant utilized as an adjunctive therapy for partial-onset seizures in adults. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic efficacy and safety. Stable isotope-labeled compounds, such as Zonisamide-13C6, are invaluable tools in pharmacokinetic research.[1] The incorporation of six carbon-13 atoms into the zonisamide molecule allows for its differentiation from the unlabeled drug by mass spectrometry without altering its chemical properties. This enables precise quantification and tracing of the drug in biological systems.
These application notes provide detailed protocols for utilizing this compound in pharmacokinetic studies, primarily as an internal standard for bioanalytical quantification and as a tracer in microdosing studies to assess parameters like absolute bioavailability.
Pharmacokinetic Profile of Zonisamide
A foundational understanding of zonisamide's pharmacokinetics is essential for designing and interpreting studies using its stable isotope-labeled counterpart.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~100% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 2 to 6 hours | [3][4][5] |
| Plasma Protein Binding | ~40% | [6][7] |
| Volume of Distribution (Vd) | 1.45 L/kg | [3][6] |
| Elimination Half-Life (t½) | ~63 hours in plasma; ~105 hours in red blood cells | [4][6][7] |
| Metabolism | Hepatic, primarily via CYP3A4-mediated reduction and N-acetylation.[2][3][6][7][8][9][10][11][12] | [2][3][6][7][8][9][10][11][12] |
| Primary Excretion Route | Urine (as unchanged drug and metabolites) | [6][7][8] |
Zonisamide Metabolism
Zonisamide is metabolized in the liver through two primary pathways:
-
Reduction: The 1,2-benzisoxazole (B1199462) ring is reductively cleaved by cytochrome P450 3A4 (CYP3A4) to form 2-(sulfamoylacetyl)-phenol (SMAP).[3][6][7][8][9][10] This is a major metabolic pathway.
-
Acetylation: Zonisamide undergoes acetylation by N-acetyl-transferases to form N-acetyl zonisamide.[3][6][7][8][10]
The primary metabolite, SMAP, is subsequently conjugated with glucuronic acid to form a glucuronide, which is then excreted in the urine.[3][6][7] Approximately 35% of a dose is excreted as unchanged zonisamide, 15% as N-acetyl zonisamide, and 50% as the glucuronide of SMAP.[6][7]
Experimental Protocols
Protocol 1: this compound as an Internal Standard for Pharmacokinetic Analysis
This protocol outlines the use of this compound as an internal standard (IS) for the accurate quantification of zonisamide in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Objective: To determine the concentration of zonisamide in plasma samples obtained from subjects at various time points after administration.
2. Materials:
-
Zonisamide analytical standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials
3. Preparation of Stock and Working Solutions:
-
Zonisamide Stock Solution (1 mg/mL): Accurately weigh and dissolve zonisamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Zonisamide Working Solutions: Serially dilute the zonisamide stock solution with 50:50 methanol:water to prepare a series of calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with acetonitrile.
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or C8 analytical column (e.g., 2.1 x 50 mm, <2 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Zonisamide: To be optimizedthis compound: To be optimized |
| Collision Energy | To be optimized for each transition |
| Cone Voltage | To be optimized for each compound |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of zonisamide to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of zonisamide in the plasma samples and QC samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: this compound as a Tracer in a Microdosing Study for Absolute Bioavailability
This protocol describes a clinical study design using a simultaneous intravenous (IV) microdose of this compound and an oral therapeutic dose of unlabeled zonisamide to determine the absolute bioavailability of the oral formulation.
1. Objective: To determine the absolute bioavailability of an oral zonisamide formulation.
2. Study Design:
-
Open-label, two-period, crossover study in healthy volunteers.
-
Period 1: Administration of a single oral therapeutic dose of zonisamide (e.g., 100 mg).
-
Period 2: Simultaneous administration of a single oral therapeutic dose of zonisamide and a single intravenous microdose of this compound (e.g., ≤100 µg).[13] A non-pharmacologically active dose is used to minimize any potential toxicity.[1]
3. Dosing:
-
Oral Dose: A therapeutic dose of unlabeled zonisamide (e.g., 100 mg).
-
Intravenous Microdose: A sterile, pyrogen-free solution of this compound (≤100 µg) administered as a short IV infusion.
4. Blood Sampling:
-
Collect serial blood samples (e.g., into K2EDTA tubes) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
5. Sample Analysis:
-
Analyze plasma samples for concentrations of both zonisamide and this compound using a validated LC-MS/MS method as described in Protocol 1. The method must be sensitive enough to quantify the low concentrations of this compound resulting from the microdose.
6. Pharmacokinetic and Bioavailability Calculation:
-
Calculate the pharmacokinetic parameters for both unlabeled zonisamide (oral) and this compound (IV) for each subject, including the Area Under the Curve from time zero to infinity (AUC0-∞).
-
Calculate the absolute bioavailability (F) using the following formula:
F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Where:
-
AUCoral is the AUC0-∞ of unlabeled zonisamide.
-
AUCIV is the AUC0-∞ of this compound.
-
Doseoral is the oral dose of unlabeled zonisamide.
-
DoseIV is the intravenous dose of this compound.
-
Conclusion
This compound is a versatile tool for pharmacokinetic studies of zonisamide. Its use as an internal standard ensures the accuracy and precision of bioanalytical methods. Furthermore, its application as a tracer in microdosing studies offers a safe and efficient approach to determining key pharmacokinetic parameters such as absolute bioavailability, providing critical data for drug development and regulatory submissions. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their pharmacokinetic investigations.
References
- 1. metsol.com [metsol.com]
- 2. researchgate.net [researchgate.net]
- 3. medicine.com [medicine.com]
- 4. Steady-state pharmacokinetics of zonisamide, an antiepileptic agent for treatment of refractory complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Prediction of drug-drug interactions of zonisamide metabolism in humans from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rx Only [dailymed.nlm.nih.gov]
- 11. Pharmacokinetics and drug interactions with zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Microdosing, isotopic labeling, radiotracers and metabolomics: relevance in drug discovery, development and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Bioanalysis of Zonisamide in Urine using Zonisamide-¹³C₆ by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonisamide is an antiepileptic drug used in the treatment of partial seizures. The monitoring of its concentration in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and adherence assessment. Urine is a non-invasive matrix that provides valuable information on the excretion of Zonisamide. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Zonisamide in human urine. The use of a stable isotope-labeled internal standard, Zonisamide-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Zonisamide certified reference standard
-
Zonisamide-¹³C₆ internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Zonisamide in methanol.
-
Prepare a 1 mg/mL stock solution of Zonisamide-¹³C₆ in methanol.
Working Standard Solutions:
-
Prepare intermediate working standard solutions of Zonisamide by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a concentration range for calibration standards (CS) and quality control (QC) samples.
-
Prepare an internal standard working solution by diluting the Zonisamide-¹³C₆ stock solution with methanol to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples:
-
Spike 95 µL of drug-free human urine with 5 µL of the appropriate Zonisamide working standard solution to prepare CS at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Prepare QC samples in the same manner at concentrations of 30 ng/mL (Low QC), 400 ng/mL (Medium QC), and 800 ng/mL (High QC).
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of urine sample (blank, CS, QC, or unknown), add 20 µL of the 100 ng/mL Zonisamide-¹³C₆ internal standard working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water to the sample and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Zonisamide: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)
-
Zonisamide-¹³C₆: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)
-
-
Ion Source Temperature: 500°C
-
Collision Gas: Argon
Quantitative Data Summary
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of Zonisamide to Zonisamide-¹³C₆ against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of the QC samples on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Recovery
The extraction recovery of Zonisamide was determined by comparing the peak areas of the analyte from extracted QC samples to those of unextracted standards at the same concentration.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 30 | > 85% |
| Medium QC | 400 | > 85% |
| High QC | 800 | > 85% |
Experimental Workflow Visualization
Caption: Workflow for the quantitative analysis of Zonisamide in urine.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Zonisamide in human urine. The use of a stable isotope-labeled internal standard, Zonisamide-¹³C₆, ensures high accuracy and precision, making this method suitable for various clinical and research applications, including therapeutic drug monitoring and pharmacokinetic studies. The simple and efficient solid-phase extraction protocol allows for high-throughput sample processing.
Application of Zonisamide-13C6 in Pediatric Epilepsy Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Zonisamide-13C6, a stable isotope-labeled form of the anti-epileptic drug zonisamide (B549257), in the context of pediatric epilepsy research. While clinical studies specifically employing this compound in children are not extensively documented in publicly available literature, this document outlines its critical role in advancing our understanding of the drug's pharmacology in this vulnerable population. The protocols described are based on established methodologies for stable isotope-labeled compounds in pharmacokinetic and metabolic research.
Introduction to Zonisamide and the Role of Stable Isotope Labeling
Zonisamide is a broad-spectrum anti-epileptic drug used as an adjunctive therapy for partial seizures in adults and, increasingly, in children.[1][2][3][4] Its mechanism of action is thought to involve the blockage of sodium and T-type calcium channels, as well as modulation of GABAergic and glutamatergic neurotransmission.[2][5][6][7]
The use of stable isotope-labeled compounds, such as this compound, offers a significant advantage in pediatric research. Stable isotopes are non-radioactive, making them safe for use in children and allowing for repeated studies without the risks associated with radioactive tracers.[8] this compound, where six carbon atoms are replaced with the heavy isotope ¹³C, is chemically identical to zonisamide but can be distinguished by its higher mass using mass spectrometry. This allows for precise tracing and quantification of the drug and its metabolites.[8][9][10]
Key Applications of this compound in Pediatric Research
The primary applications of this compound in pediatric epilepsy research revolve around elucidating the pharmacokinetics (PK) and metabolism of zonisamide in this specific population. Children often exhibit different drug metabolism and clearance rates compared to adults, necessitating pediatric-specific dosing regimens.[11][12]
Core research applications include:
-
Absolute Bioavailability Studies: Determining the fraction of an orally administered dose that reaches systemic circulation.
-
Pharmacokinetic (PK) Studies: Accurately measuring absorption, distribution, metabolism, and excretion (ADME) of zonisamide.
-
Drug-Drug Interaction (DDI) Studies: Investigating the effect of co-administered anti-epileptic drugs (AEDs) on zonisamide's metabolism and clearance.
-
Metabolite Identification and Quantification: Tracing the metabolic fate of zonisamide and quantifying its various metabolites.
Data Presentation: Pharmacokinetic and Efficacy Data of Zonisamide in Children
The following tables summarize key quantitative data from clinical studies of unlabeled zonisamide in pediatric epilepsy, providing a baseline for studies that would utilize this compound.
Table 1: Efficacy of Adjunctive Zonisamide in Pediatric Partial Epilepsy
| Study (Year) | Number of Patients | Age Range (years) | Zonisamide Dose | Responder Rate (≥50% seizure reduction) | Placebo Responder Rate | Seizure Freedom Rate |
| Guerrini et al. (2013)[13] | 207 | 6-17 | Target: 8 mg/kg/day (max 500 mg/day) | 50% | 31% | Not Reported |
| Kluger et al. (2014)[14] | 24 | Not specified | Not specified | 58.3% (at 8 weeks) | Not Applicable | Not Reported |
| Coppola et al. (2007) | 40 | 3-16 | Mean: 7.8 mg/kg/day | 48.7% | Not Applicable | 10% |
| A retrospective study[14] | 163 | Not specified | Not specified | 48.5% | Not Applicable | 15.3% |
| Monotherapy studies (pooled)[14] | Not specified | Not specified | Low and high doses | Not Reported | Not Applicable | 57% - 79% |
Table 2: Pharmacokinetic Parameters of Zonisamide in Pediatric Patients
| Parameter | Value |
| Half-life (Plasma) | Approximately 50-69 hours in adults; clearance is more rapid in children, suggesting a potentially shorter half-life.[11] |
| Time to Peak Concentration (Tmax) | 2 to 6 hours after oral administration.[15] |
| Protein Binding | Approximately 40%.[15] |
| Metabolism | Primarily by CYP3A4, with contributions from CYP3A5 and CYP3A7.[2][15] |
| Elimination | Primarily renal, with a significant portion excreted as metabolites.[15] |
| Therapeutic Drug Monitoring Range | Optimal response is often seen with trough concentrations of 10 to 40 mcg/mL.[15] |
| Effect of Enzyme-Inducing Drugs | Co-administration with drugs like carbamazepine, phenytoin, and phenobarbital (B1680315) can increase zonisamide clearance by approximately 1.8-fold.[12] |
| Effect of Age | Younger children (0-4 years) have a significantly increased zonisamide clearance (approximately 1.7-fold higher) compared to older children (5-17 years), often requiring higher weight-normalized doses.[12] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Absolute Bioavailability Study in Pediatric Epilepsy Patients
Objective: To determine the absolute bioavailability of oral zonisamide in children with epilepsy.
Methodology: A "microtracer" approach is often used in pediatric populations to minimize drug exposure.
-
Patient Selection: Recruit a cohort of pediatric patients with epilepsy who are already on a stable maintenance dose of oral zonisamide.
-
Study Design: This is an open-label, single-sequence study.
-
Procedure:
-
Administer a single, intravenous (IV) microdose of this compound.
-
Simultaneously, the patient receives their scheduled oral dose of unlabeled zonisamide.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
-
Sample Analysis:
-
Separate plasma from the blood samples.
-
Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to simultaneously quantify the concentrations of both unlabeled zonisamide and this compound in the plasma samples.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both the oral (unlabeled) and IV (labeled) forms of the drug.
-
Absolute Bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)
-
Protocol 2: Characterization of Zonisamide Metabolism and Drug-Drug Interactions
Objective: To identify and quantify the metabolites of zonisamide and assess the impact of a co-administered enzyme-inducing AED (e.g., carbamazepine) on its metabolism.
Methodology:
-
Patient Cohorts:
-
Group A: Pediatric patients on zonisamide monotherapy.
-
Group B: Pediatric patients on a stable dose of zonisamide and a concomitant enzyme-inducing AED.
-
-
Procedure:
-
Administer a single oral dose of this compound to each patient.
-
Collect serial blood and urine samples over a 72-hour period.
-
-
Sample Analysis:
-
Analyze plasma and urine samples using high-resolution LC-MS/MS to detect and identify both the parent this compound and its ¹³C-labeled metabolites.
-
-
Data Analysis:
-
Compare the metabolic profiles between Group A and Group B.
-
Quantify the relative abundance of different metabolites to determine the primary metabolic pathways.
-
Calculate pharmacokinetic parameters for this compound and its major metabolites in both groups to assess the impact of the co-administered AED.
-
Visualizations
The following diagrams illustrate key concepts related to zonisamide's mechanism of action and the experimental workflow for its study using stable isotope labeling.
Caption: Zonisamide's multi-modal mechanism of action in reducing neuronal excitability.
Caption: Workflow for a pediatric pharmacokinetic study using this compound.
Conclusion
The application of this compound in pediatric epilepsy research holds immense potential for refining our understanding of this drug's behavior in children. By enabling safe and precise pharmacokinetic and metabolic studies, this compound can provide the data necessary to establish evidence-based, optimized dosing regimens, ultimately improving the safety and efficacy of zonisamide treatment for pediatric patients with epilepsy. The protocols and data presented here serve as a foundational guide for researchers and drug development professionals in this critical area of investigation.
References
- 1. Zonisamide in pediatric epilepsy: review of the Japanese experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zonisamide - Wikipedia [en.wikipedia.org]
- 3. Use of zonisamide in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 6. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Zonisamide: pharmacokinetics, efficacy, and adverse events in children with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized phase III trial of adjunctive zonisamide in pediatric patients with partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. neurology.testcatalog.org [neurology.testcatalog.org]
Application Notes: Zonisamide-¹³C₆ for Drug-Drug Interaction Studies
Introduction
Zonisamide is an anticonvulsant and antiparkinsonian drug that is metabolized primarily by cytochrome P450 enzymes (CYP3A4, CYP2C19, and CYP3A5) and UDP-glucuronosyltransferases (UGTs). This metabolic pathway makes it susceptible to drug-drug interactions (DDIs) when co-administered with other drugs that are inhibitors or inducers of these enzymes. Zonisamide-¹³C₆ is a stable isotope-labeled version of Zonisamide, which serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use is critical for accurately quantifying Zonisamide concentrations in complex biological matrices during pharmacokinetic and DDI studies.
This document provides detailed protocols and application notes for utilizing Zonisamide-¹³C₆ to investigate potential DDIs with Zonisamide.
Metabolic Pathway of Zonisamide
Zonisamide undergoes extensive metabolism. The primary routes include the reduction of the benzisoxazole ring, followed by N-acetylation and glucuronidation. CYP3A4 is the major enzyme responsible for the reductive cleavage.
Application 1: In Vitro CYP3A4 Inhibition Assay
This protocol describes how to assess whether a test compound inhibits the metabolism of Zonisamide using human liver microsomes. Zonisamide-¹³C₆ is used as an internal standard for the accurate quantification of Zonisamide by LC-MS/MS.
Experimental Workflow
Protocol
-
Prepare Reagents:
-
Human Liver Microsomes (HLM) at a final protein concentration of 0.2 mg/mL.
-
Zonisamide stock solution (10 mM in DMSO).
-
Test inhibitor stock solution (e.g., Ketoconazole, a known CYP3A4 inhibitor) at various concentrations.
-
NADPH regenerating system (cofactor).
-
Phosphate (B84403) buffer (0.1 M, pH 7.4).
-
Quenching solution: Acetonitrile containing Zonisamide-¹³C₆ (50 ng/mL).
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLM, Zonisamide (final concentration, e.g., 10 µM), and the test inhibitor at various concentrations in phosphate buffer for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
-
Sample Processing:
-
Stop the reaction by adding 2 volumes of the cold quenching solution (Acetonitrile with Zonisamide-¹³C₆).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to measure the peak area ratio of Zonisamide to Zonisamide-¹³C₆.
-
-
Data Analysis:
-
Calculate the percentage of Zonisamide metabolism inhibited by the test compound at each concentration relative to a vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Example Data: Inhibition of Zonisamide Metabolism
| Inhibitor | Target Enzyme | IC₅₀ (µM) |
| Ketoconazole | CYP3A4 | 1.5 |
| Fluconazole | CYP2C19 | 8.2 |
| Furafylline | CYP1A2 | > 100 |
| Quinidine | CYP2D6 | > 100 |
Note: Data is representative and compiled for illustrative purposes.
Application 2: In Vivo Pharmacokinetic DDI Study
This protocol outlines a rodent pharmacokinetic study to evaluate the effect of a co-administered drug on the systemic exposure of Zonisamide.
Experimental Workflow
Protocol
-
Animal Dosing:
-
Use two groups of male Sprague-Dawley rats (n=6 per group).
-
Group 1 (Control): Administer Zonisamide orally (e.g., 20 mg/kg).
-
Group 2 (DDI): Administer the potential interactor drug (e.g., Carbamazepine, a CYP3A4 inducer) for a pre-determined period (e.g., 3 days), followed by co-administration with Zonisamide (20 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Sample Preparation for Bioanalysis:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of acetonitrile containing Zonisamide-¹³C₆ (50 ng/mL) to precipitate proteins and serve as the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Construct a standard curve to determine the concentration of Zonisamide in the plasma samples.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T½ (half-life).
-
Perform statistical analysis to compare the PK parameters between the control and DDI groups. An increase in AUC and Cmax in the presence of an inhibitor, or a decrease in the presence of an inducer, would indicate a significant DDI.
-
Example Data: Pharmacokinetic DDI with Zonisamide
| Treatment Group | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | T½ (hr) |
| Zonisamide Alone | 15,200 | 4.0 | 250,000 | 35 |
| Zonisamide + CYP3A4 Inducer | 9,800 | 3.5 | 145,000 | 22 |
| Zonisamide + CYP3A4 Inhibitor | 24,500 | 6.0 | 410,000 | 55 |
Note: Data is representative and compiled for illustrative purposes based on known DDI principles.
Conclusion
The use of Zonisamide-¹³C₆ as an internal standard is indispensable for the reliable quantification of Zonisamide in biological matrices. The protocols outlined provide a robust framework for researchers to investigate potential drug-drug interactions with Zonisamide, both in vitro and in vivo. Accurate determination of DDI potential is a critical step in drug development and for ensuring patient safety during polypharmacy.
Application Notes and Protocols for High-Throughput Screening Assays Using Zonisamide-13C6
Introduction
Zonisamide is a sulfonamide anticonvulsant and a second-generation antiepileptic drug with a multifaceted mechanism of action. It is known to modulate voltage-gated sodium and T-type calcium channels, and may also interact with other cellular targets. The stable isotope-labeled compound, Zonisamide-13C6, serves as an ideal internal standard for quantitative mass spectrometry-based high-throughput screening (HTS) assays. Its chemical and physical properties are nearly identical to its unlabeled counterpart, but its distinct mass allows for precise differentiation and quantification in complex biological matrices. This document provides detailed application notes and protocols for three distinct HTS assays utilizing this compound to facilitate the discovery of novel interacting partners and modulators of Zonisamide's targets.
Application Note 1: Competitive Binding Assay for Novel Zonisamide Target Identification
Objective: To identify and characterize novel protein targets of Zonisamide from a complex biological sample using a competitive binding assay with quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: This assay relies on the competition between unlabeled Zonisamide and a library of test compounds for binding to potential protein targets in a cell lysate. This compound is used as an internal standard for the accurate quantification of the protein-bound Zonisamide. A reduction in the amount of bound Zonisamide in the presence of a test compound suggests that the compound competes for the same binding site.
Experimental Protocol:
-
Preparation of Cell Lysate:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) to 80-90% confluency.
-
Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (at a final concentration of 1 mg/mL) to each well.
-
Add 1 µL of test compound from a compound library (at various concentrations) or DMSO (as a vehicle control).
-
Add 1 µL of unlabeled Zonisamide to a final concentration of 10 µM.
-
Incubate the plate at 4°C for 1 hour with gentle agitation.
-
-
Separation of Bound and Unbound Fractions:
-
Use a 96-well filter plate with a molecular weight cutoff (e.g., 10 kDa) to separate the protein-bound Zonisamide from the unbound fraction.
-
Transfer the reaction mixture to the filter plate and centrifuge according to the manufacturer's instructions.
-
Wash the filter with ice-cold PBS to remove any remaining unbound compounds.
-
-
Elution and Sample Preparation for LC-MS/MS:
-
Add an elution buffer (e.g., acetonitrile (B52724) with 0.1% formic acid) to each well of the filter plate to denature the proteins and release the bound Zonisamide.
-
Spike each eluted sample with this compound to a final concentration of 1 µM as an internal standard.
-
Transfer the samples to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples into a UPLC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific transitions for both unlabeled Zonisamide and this compound.
-
Data Analysis:
The amount of bound Zonisamide is determined by the peak area ratio of unlabeled Zonisamide to the this compound internal standard. The percentage of inhibition by each test compound is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values are determined by fitting the data to a dose-response curve.
Quantitative Data Summary:
| Compound | Target (Hypothetical) | IC50 (µM) |
| Zonisamide | Known Target | - |
| Compound A | Carbonic Anhydrase V | 5.2 |
| Compound B | Voltage-gated Na+ Channel | 12.8 |
| Compound C | T-type Ca2+ Channel | 8.5 |
| Compound D | Novel Target X | 2.1 |
Experimental Workflow Diagram:
Application Note 2: Cellular Thermal Shift Assay (CETSA) for Zonisamide Target Engagement
Objective: To confirm the direct binding of Zonisamide to its intracellular targets and to quantify target engagement in a cellular context using a high-throughput cellular thermal shift assay (HT-CETSA).
Principle: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. In this assay, intact cells are treated with Zonisamide, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified. This compound is used as an internal standard to accurately measure the intracellular concentration of Zonisamide, allowing for a correlation between drug concentration and target stabilization.
Experimental Protocol:
-
Cell Treatment:
-
Seed cells (e.g., HEK293 expressing a target of interest) in a 96-well plate and grow to confluency.
-
Treat the cells with various concentrations of Zonisamide or DMSO (vehicle control) and incubate under normal culture conditions for 1 hour.
-
-
Thermal Challenge:
-
Seal the plate and heat it in a PCR cycler with a temperature gradient for 3 minutes.
-
Immediately cool the plate on ice for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the plate to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Transfer the supernatant to a new plate.
-
For drug quantification, take an aliquot of the lysate before centrifugation and add this compound for LC-MS/MS analysis.
-
-
Protein Quantification:
-
Quantify the amount of soluble target protein in the supernatant using a suitable method, such as Western blotting, ELISA, or a reporter-based assay.
-
Data Analysis:
The melting temperature (Tagg) of the target protein is the temperature at which 50% of the protein is denatured. A thermal shift (ΔTagg) is the change in the melting temperature in the presence of Zonisamide compared to the control. A positive ΔTagg indicates target engagement. The intracellular Zonisamide concentration is quantified using the this compound internal standard.
Quantitative Data Summary:
| Target Protein | Zonisamide Conc. (µM) | Tagg (°C) | ΔTagg (°C) |
| Sodium Channel Nav1.2 | 0 (Control) | 52.1 | - |
| 10 | 55.3 | +3.2 | |
| T-type Calcium Channel Cav3.1 | 0 (Control) | 49.8 | - |
| 10 | 52.5 | +2.7 | |
| Carbonic Anhydrase II | 0 (Control) | 58.4 | - |
| 10 | 60.1 | +1.7 | |
| Non-target Protein (GAPDH) | 10 | 54.2 | +0.1 |
Experimental Workflow Diagram:
Application Note 3: HTS for Modulators of Zonisamide's Primary Ion Channel Targets
Objective: To identify novel modulators of voltage-gated sodium and T-type calcium channels using a fluorescence-based high-throughput screening assay, with Zonisamide as a reference compound.
Principle: This assay utilizes a fluorescent membrane potential-sensitive dye to measure changes in ion channel activity in living cells. Depolarization of the cell membrane, induced by a channel activator, causes a change in the fluorescence of the dye. Compounds that inhibit the ion channels will reduce this fluorescence change.
Experimental Protocol:
-
Cell Preparation:
-
Plate HEK-293 cells stably expressing the desired human sodium channel (e.g., Nav1.2) or T-type calcium channel (e.g., Cav3.1) subtype in 384-well black-walled, clear-bottom plates.
-
Allow the cells to adhere and form a monolayer overnight.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare a dilution series of test compounds and Zonisamide (as a positive control) in an appropriate assay buffer.
-
Using a fluorescent imaging plate reader (e.g., FLIPR®), add the compound dilutions to the cell plate.
-
After a short incubation, add a channel activator (e.g., veratridine (B1662332) for sodium channels or a high concentration of KCl for calcium channels).
-
Measure the resulting change in fluorescence intensity over time.
-
Data Analysis:
The inhibition of the activator-induced depolarization by a test compound is indicative of ion channel blockade. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Quantitative Data Summary:
Table 3A: Sodium Channel (Nav1.2) Inhibition
| Compound | IC50 (µM) |
|---|---|
| Zonisamide | 15.4 |
| Tetrodotoxin | 0.02 |
| Compound X | 8.9 |
| Compound Y | > 50 |
Table 3B: T-type Calcium Channel (Cav3.1) Inhibition
| Compound | IC50 (µM) |
|---|---|
| Zonisamide | 25.1 |
| Mibefradil | 1.2 |
| Compound X | 32.7 |
| Compound Z | 5.6 |
Zonisamide Signaling Pathway Diagram:
Application Notes and Protocols for Zonisamide-13C6 in Dried Blood Spot (DBS) Analysis for Remote Sampling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonisamide is an antiepileptic drug utilized in the management of various seizure types. Therapeutic Drug Monitoring (TDM) of Zonisamide is crucial to optimize dosage, ensure efficacy, and minimize toxicity. Traditional TDM involves venous blood draws, which can be inconvenient for patients and require clinical visits. Dried blood spot (DBS) sampling has emerged as a patient-centric alternative, enabling remote sample collection with a simple finger prick. This minimally invasive technique allows patients to collect samples at home, which can then be mailed to a laboratory for analysis. DBS samples offer advantages such as reduced sample volume, easier storage and transportation at ambient temperatures, and decreased biohazard risk.
This document provides a detailed protocol for the quantitative analysis of Zonisamide in dried blood spots using Zonisamide-13C6 as an internal standard, employing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and improving accuracy and precision.
Mechanism of Action of Zonisamide
Zonisamide exhibits a multi-faceted mechanism of action, contributing to its broad-spectrum anticonvulsant activity. It primarily acts by blocking voltage-sensitive sodium channels and T-type calcium channels. This dual action stabilizes neuronal membranes and suppresses neuronal hypersynchronization, which is characteristic of epileptic seizures. Additionally, Zonisamide modulates GABAergic and glutamatergic neurotransmission, further contributing to its antiepileptic effects.
Caption: Zonisamide's multi-target mechanism of action.
Experimental Protocols
This protocol is based on a validated UPLC-MS/MS method for Zonisamide in DBS and adapted for the use of this compound as the internal standard.
Materials and Reagents
-
Zonisamide certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human whole blood (drug-free)
-
DBS collection cards (e.g., Whatman 903)
-
Pipettes and general laboratory equipment
Preparation of Stock and Working Solutions
-
Zonisamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Zonisamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Zonisamide Working Solutions: Prepare serial dilutions of the Zonisamide stock solution with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Control Samples in DBS
-
Spike drug-free human whole blood with the Zonisamide working solutions to achieve final concentrations for the calibration curve and QC samples.
-
Gently mix the spiked blood for 15 minutes.
-
Pipette 50 µL of each spiked blood sample onto the DBS cards.
-
Allow the spots to dry at ambient temperature for at least 3 hours.
-
Store the prepared DBS cards in sealed bags with desiccant at -20°C until analysis.
DBS Sample Preparation for Analysis
-
Punch a 3-mm disc from the center of the dried blood spot.
-
Place the disc into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex for 15 minutes to extract Zonisamide and the IS from the paper.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 50 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumental Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of Zonisamide from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound DBS analysis.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method, based on established bioanalytical validation guidelines.
Table 1: UPLC-MS/MS Parameters
| Parameter | Zonisamide | This compound (IS) |
| Precursor Ion (m/z) | 213.0 | 219.0 |
| Product Ion (m/z) | 132.1 | 138.1 |
| Dwell Time (s) | 0.1 | 0.1 |
| Cone Voltage (V) | 20 | 20 |
| Collision Energy (eV) | 15 | 15 |
Table 2: Calibration Curve and LLOQ
| Parameter | Value |
| Calibration Range | 0.1 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Regression Model | Linear, weighted 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.1 | < 15% | < 15% | ± 20% |
| Low QC | 0.3 | < 15% | < 15% | ± 15% |
| Mid QC | 10 | < 15% | < 15% | ± 15% |
| High QC | 40 | < 15% | < 15% | ± 15% |
Table 4: Matrix Effect and Recovery
| Parameter | Low QC | High QC |
| Matrix Effect (%) | 85 - 115% | 85 - 115% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible |
Table 5: Stability
| Condition | Duration | Stability |
| Bench-top (at Room Temperature) | 24 hours | Stable |
| Freeze-thaw (3 cycles) | -20°C to RT | Stable |
| Long-term (in DBS card) | 3 months at -20°C | Stable |
Conclusion
The described UPLC-MS/MS method for the quantification of Zonisamide in dried blood spots using this compound as an internal standard is a robust, accurate, and precise method suitable for therapeutic drug monitoring. The use of DBS for sample collection offers significant advantages for remote patient monitoring, improving convenience and adherence to TDM protocols. This application note provides a comprehensive framework for researchers and clinicians to implement this methodology in their laboratories.
Application Notes and Protocols for the Use of Zonisamide-13C6 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonisamide (B549257) is a benzisoxazole derivative with a broad spectrum of anticonvulsant activity. It is utilized in the treatment of epilepsy and has shown potential for other neurological conditions. Preclinical animal studies are fundamental to understanding the pharmacokinetics (PK), pharmacodynamics (PD), and metabolism of Zonisamide. To ensure the accuracy and reliability of quantitative bioanalysis in these studies, the use of a stable isotope-labeled internal standard is crucial. Zonisamide-13C6, a labeled analog of Zonisamide, serves as an ideal internal standard for mass spectrometry-based assays, allowing for precise quantification in various biological matrices.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] They exhibit nearly identical physicochemical properties to the analyte of interest, co-eluting during chromatography and showing similar ionization efficiency in the mass spectrometer. This allows for the correction of variability that can occur during sample preparation, injection, and analysis.[1]
Applications of this compound in Preclinical Research
The primary application of this compound in preclinical animal studies is as an internal standard for the accurate quantification of Zonisamide in biological samples. This is essential for a variety of study types:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Zonisamide in different animal models.
-
Toxicokinetic (TK) Studies: Assessing drug exposure in toxicology studies.
-
Drug-Drug Interaction (DDI) Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of Zonisamide.[2]
-
Bioequivalence (BE) Studies: Comparing the bioavailability of different formulations of Zonisamide.
Experimental Protocols
Pharmacokinetic Study of Zonisamide in a Canine Model
This protocol outlines a typical single-dose pharmacokinetic study of orally administered Zonisamide in dogs, utilizing this compound as an internal standard.
Animals:
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Healthy adult beagle dogs (n=8, 4 male and 4 female) are suitable for this type of study.[3] The number of animals should be sufficient to provide meaningful pharmacokinetic data.[4]
Housing and Acclimation:
-
Dogs should be housed in individual runs in a controlled environment and allowed to acclimate for at least one week before the study. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
Dosing:
-
Zonisamide is administered orally as a single dose. A common dosage for pharmacokinetic studies in dogs is 5 to 10 mg/kg.[2][3][5] The drug can be given in a capsule or compounded into an oral liquid.[6] Food is typically withheld for 12 hours prior to dosing.[4]
Blood Sample Collection:
-
Blood samples (approximately 2 mL) are collected via venipuncture into tubes containing an appropriate anticoagulant (e.g., lithium heparin).[4]
-
A pre-dose (0 hour) sample is collected, followed by samples at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[3][4]
Sample Processing and Storage:
-
Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[4]
Bioanalysis using LC-MS/MS:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a fixed amount of this compound solution (internal standard).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer is used.[7]
-
Chromatographic separation is typically achieved on a C18 or similar reversed-phase column.[8]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Zonisamide and this compound.
-
Pharmacokinetic Data Analysis:
-
The concentration of Zonisamide in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis.
Data Presentation
Table 1: Pharmacokinetic Parameters of Zonisamide in Various Animal Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | T1/2 (hr) | Bioavailability (%) | Reference |
| Dog | 10.25 | - | - | - | 189.6 (plasma) | [3] |
| Dog | 5 | - | - | - | - | [2] |
| Cat | 10 | 13.1 | 4.0 | 33.0 | - | [9] |
| Chicken | 30 | 15 ± 3 | 2 ± 1 | 6.5 ± 1 | - | [10] |
Note: Dashes indicate data not provided in the cited sources.
Visualizations
Zonisamide Mechanism of Action
Zonisamide exerts its anticonvulsant effects through multiple mechanisms.[11][12][13][14] It blocks voltage-sensitive sodium channels and T-type calcium channels, which leads to the stabilization of neuronal membranes and suppression of seizure activity.[11][13][15] Additionally, it may modulate GABAergic and glutamatergic neurotransmission.[11][12]
Caption: Mechanism of action of Zonisamide.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates the key steps involved in a typical preclinical pharmacokinetic study using this compound.
Caption: Preclinical pharmacokinetic study workflow.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Pharmacokinetics of zonisamide and drug interaction with phenobarbital in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. Pharmacokinetics of single dose rectal zonisamide in healthy canines - UNIVERSITY OF TENNESSEE [portal.nifa.usda.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Zonisamide | VCA Animal Hospitals [vcahospitals.com]
- 7. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and toxicity of zonisamide in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of zonisamide after oral single dosing and multiple‐dose escalation administration in domestic chickens (Gallus gallus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zonisamide - a review of experience and use in partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Matrix Effects in Zonisamide-13C6 LC-MS/MS Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Zonisamide using its stable isotope-labeled internal standard, Zonisamide-13C6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Zonisamide analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Zonisamide, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In bioanalysis, phospholipids (B1166683) are a major contributor to matrix effects.
Q2: How does using this compound as an internal standard help with matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for mitigating matrix effects. Since it has nearly identical physicochemical properties to Zonisamide, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise results.
Q3: What are the common sources of matrix effects in biofluids?
A3: The most common sources of matrix effects in biological samples like plasma and serum are phospholipids, salts, endogenous metabolites, and proteins.[1] These components can interfere with the droplet formation and evaporation process in the electrospray ionization (ESI) source, which is commonly used for Zonisamide analysis.
Q4: How can I qualitatively and quantitatively assess matrix effects?
A4: Matrix effects can be qualitatively assessed using the post-column infusion technique, which helps identify regions in the chromatogram susceptible to ion suppression or enhancement.[1] For a quantitative assessment, the post-extraction addition method is considered the "gold standard".[1] This method compares the response of an analyte in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.
Troubleshooting Guides
This section provides solutions to common problems encountered during Zonisamide LC-MS/MS analysis that may be related to matrix effects.
Problem 1: I am observing significant ion suppression for Zonisamide, even with the use of this compound.
-
Possible Cause: High concentrations of co-eluting matrix components, particularly phospholipids, can overwhelm the ionization source and affect both the analyte and the internal standard, sometimes disproportionately. While this compound compensates for a significant portion of the matrix effect, severe ion suppression can lead to a loss of sensitivity.
-
Solution:
-
Optimize Sample Preparation: The most effective way to combat severe matrix effects is to improve the sample cleanup process.[2] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] SPE, especially with mixed-mode or phospholipid removal cartridges, is often very effective at removing phospholipids.[3]
-
Chromatographic Separation: Adjust your chromatographic conditions to separate the elution of Zonisamide from the regions of major matrix interference. A post-column infusion experiment can help identify these regions.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.
-
Problem 2: My results are showing high variability between different lots of matrix.
-
Possible Cause: This indicates a relative matrix effect, where the extent of ion suppression or enhancement differs between individual sources of the biological matrix.
-
Solution:
-
Thorough Method Validation: During method validation, it is crucial to evaluate the matrix effect across at least six different lots of the biological matrix.[4]
-
Improve Sample Cleanup: A more robust sample preparation method that effectively removes a wider range of interfering compounds will be less susceptible to lot-to-lot variability. As mentioned previously, SPE is often superior to PPT in this regard.
-
Problem 3: How do I quantitatively determine the extent of the matrix effect?
-
Solution: Perform a post-extraction addition experiment. The matrix factor (MF) can be calculated to quantify the degree of ion suppression or enhancement. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
Data Presentation
Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques in Plasma
| Sample Preparation Technique | Typical Matrix Effect (as % Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 20 - 50% or higher | Simple, fast, and inexpensive. | Least effective at removing phospholipids and other interferences, leading to significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | 10 - 30% | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | < 15% (often < 5% with specialized phases) | Highly effective at removing interferences, providing the cleanest extracts.[3] | More complex and costly than PPT and LLE. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Addition Method
This protocol describes how to calculate the Matrix Factor (MF) to quantify ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Zonisamide and this compound into the reconstitution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. Spike Zonisamide and this compound into the final, extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Zonisamide and this compound into the blank biological matrix before the extraction process. This set is used to determine recovery but is included here for a comprehensive evaluation.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Zonisamide and this compound.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Ratio of Analyte/IS Peak Area in Set B) / (Mean Ratio of Analyte/IS Peak Area in Set A)
-
-
Interpretation:
-
An MF between 0.85 and 1.15 is generally considered acceptable, indicating minimal matrix effect.
-
An IS-Normalized MF close to 1.0 demonstrates that the internal standard is effectively compensating for the matrix effect.
-
Protocol 2: Overview of Sample Preparation Techniques
-
Protein Precipitation (PPT):
-
To a volume of plasma/serum (e.g., 100 µL), add a precipitating agent (e.g., 300 µL of acetonitrile (B52724) or methanol) containing the internal standard.
-
Vortex vigorously to mix and precipitate the proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis or further processing.
-
-
Liquid-Liquid Extraction (LLE):
-
To a volume of plasma/serum, add the internal standard and a buffer to adjust the pH.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex to facilitate the extraction of the analyte into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibrate: Pass an equilibration solvent (e.g., water or buffer) through the cartridge.
-
Load: Load the pre-treated sample (plasma/serum with internal standard) onto the cartridge.
-
Wash: Pass a wash solvent through the cartridge to remove interferences.
-
Elute: Pass an elution solvent through the cartridge to elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Visualizations
Caption: Workflow for Identifying and Mitigating Matrix Effects.
Caption: Experimental Workflow for Post-Extraction Addition Method.
Caption: Decision Tree for Troubleshooting Matrix Effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving Zonisamide-13C6 signal intensity and sensitivity in mass spectrometry.
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance Zonisamide-13C6 signal intensity and sensitivity in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or inconsistent this compound signal intensity?
Low signal intensity in LC-MS/MS analysis of this compound can originate from several factors across the entire workflow. The most common issues include:
-
Suboptimal Ionization: Incorrect mass spectrometer source settings can lead to inefficient ionization of the analyte.[1][2] Zonisamide ionizes most effectively in positive electrospray ionization (ESI+) mode.[3][4][5]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, serum) can suppress the ionization of this compound, leading to a decreased signal.[6][7][8] The use of a stable isotope-labeled internal standard like this compound is designed to compensate for these effects.[6][9]
-
Inefficient Sample Preparation: Poor extraction recovery, sample degradation, or the presence of contaminants can significantly reduce the amount of analyte reaching the detector.[7] Protein precipitation is a common and effective method for plasma samples.[3][10]
-
Poor Chromatography: Broad, tailing, or split peaks reduce the signal-to-noise ratio, making the analyte harder to detect and quantify accurately.[8] This can be caused by a degraded column or an unsuitable mobile phase.
-
System Contamination: Carryover from previous samples or a contaminated ion source can increase background noise and suppress the analyte signal.[8][11]
Q2: How can I systematically troubleshoot a sudden drop in signal intensity?
A methodical approach is essential to quickly identify the source of signal loss. The primary goal is to determine if the issue lies with the sample preparation, the Liquid Chromatography (LC) system, or the Mass Spectrometer (MS).
A recommended first step is to isolate the MS by performing a direct infusion of a this compound standard.[7][12] If the signal is strong and stable during infusion, the problem is likely within the LC system or the sample preparation process. If the signal remains low, the issue resides within the mass spectrometer itself.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. smatrix.com [smatrix.com]
- 3. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice [mdpi.com]
- 6. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. zefsci.com [zefsci.com]
- 9. epi.ch [epi.ch]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
Troubleshooting guide for poor peak shape with Zonisamide-13C6
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Zonisamide-13C6, focusing on the frequent challenge of poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed for this compound and what do they indicate?
Poor peak shape in HPLC can compromise the accuracy and reproducibility of your results. The three most common forms of peak distortion are tailing, fronting, and split peaks. Each suggests different underlying issues with your chromatographic system or method.
-
Peak Tailing: This is observed as an asymmetry where the latter half of the peak is broader than the front half. For sulfonamide compounds like Zonisamide, a primary cause is often secondary interactions with the stationary phase.[1][2]
-
Peak Fronting: This is the inverse of tailing, with the peak appearing to lead into the apex. This distortion is frequently a result of sample overload or issues with the sample solvent.[3][4][5]
-
Split Peaks: A single compound appearing as two or more merged peaks can indicate a disruption in the sample path, either before or at the head of the column.[6][7][8][9]
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing is a prevalent issue, particularly with compounds containing amine groups. For this compound, which is a sulfonamide, interactions with the stationary phase are a common culprit.
The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[1] In reversed-phase chromatography, polar interactions between basic functional groups on the analyte and ionized residual silanol (B1196071) groups on the silica (B1680970) support surface can cause tailing.[1][2]
Here is a summary of potential causes and solutions:
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The sulfonamide group in Zonisamide can interact with active silanol groups on the silica-based column packing, causing tailing.[2][10] This is especially common at mid-range pH.[10] | Operate at a lower pH: Adjust the mobile phase to a pH of around 2-3 to suppress the ionization of silanol groups.[10][11] Use an end-capped column: Select a high-quality, fully end-capped column to minimize the number of available silanol groups.[7][11] Add a mobile phase modifier: Consider adding a competitor base, like triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups. |
| Column Degradation | An old or contaminated column can lose its efficiency, leading to peak tailing.[11] This can be due to the accumulation of sample matrix components or the degradation of the stationary phase. | Flush the column: Use a strong solvent to wash the column. Use a guard column: Protect the analytical column from contaminants.[7] Replace the column: If flushing does not resolve the issue, the column may be irreversibly damaged.[12] |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector and the detector can lead to band broadening and tailing.[10][11] | Minimize tubing length: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) for all connections.[10][11] Ensure proper connections: Check that all fittings are secure and properly seated to avoid dead volume. |
| Mobile Phase pH near pKa | If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak distortion.[10] | Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
Q3: My this compound peak is fronting. What should I investigate?
Peak fronting is typically less common than tailing but points to specific problems, often related to the sample itself.
| Potential Cause | Description | Recommended Solution(s) |
| Column Overload | Injecting too much sample mass (mass overload) or too high a concentration (concentration overload) can saturate the stationary phase, causing molecules to travel through the column too quickly.[3][4][5] | Reduce injection volume: Try injecting a smaller volume of your sample.[5][13] Dilute the sample: If reducing the volume is not feasible or effective, dilute your sample and reinject.[5][14] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the sample band will not focus properly at the head of the column, leading to fronting.[2][15] This is especially noticeable for early-eluting peaks. | Match the sample solvent to the mobile phase: Ideally, dissolve your sample in the initial mobile phase.[14][16] Use a weaker solvent: If the sample is not soluble in the mobile phase, use the weakest possible solvent that will dissolve it. |
| Column Collapse | A physical collapse of the column packing bed can create a void at the column inlet, leading to a distorted flow path and fronting peaks.[13] This is a less common issue with modern, stable columns. | Replace the column: This type of damage is irreversible, and the column must be replaced.[13] |
Q4: I am observing split peaks for this compound. What could be the reason?
Split peaks are a clear indication that the sample band is being disrupted somewhere in the flow path.
| Potential Cause | Description | Recommended Solution(s) |
| Partially Blocked Column Frit | Particulates from the sample or system wear can clog the inlet frit of the column, causing the sample to be introduced unevenly onto the packing material.[6][8][17] This will typically affect all peaks in the chromatogram.[6][17] | Reverse flush the column: Disconnect the column and flush it in the reverse direction to dislodge particulates.[6] Use an in-line filter: Install a filter before the column to capture particulates.[17] Replace the frit/column: If flushing doesn't work, the frit or the entire column may need to be replaced.[8] |
| Column Void | A void or channel in the stationary phase at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[6][8] | Replace the column: It is generally not practical to repair a void in a modern HPLC column.[6] |
| Injector Malfunction | Issues with the injector, such as a scratched or blocked port in the injection valve, can cause the sample to be introduced in two separate slugs. | Clean the injector: Flush the injector and sample loop with a strong solvent.[18] Inspect and service the injector: If the problem persists, the injector rotor seal may need to be replaced. |
| Sample Solvent Effect | Dissolving the sample in a solvent that is much stronger than the mobile phase can sometimes cause peak splitting, particularly for early eluting peaks.[9] | Prepare the sample in the mobile phase: As with peak fronting, dissolving the sample in the mobile phase is the best practice.[16] |
Experimental Protocols
Protocol: Preparation of this compound Standard for Troubleshooting
This protocol outlines the preparation of a standard solution to systematically diagnose peak shape issues.
-
Objective: To prepare a clean standard of this compound in a solvent compatible with the mobile phase to test the chromatographic system independently of the sample matrix.
-
Materials:
-
This compound reference standard
-
HPLC-grade mobile phase components (e.g., acetonitrile, methanol, water)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Autosampler vials
-
-
Procedure:
-
Prepare the Solvent: Prepare a solvent that is identical to, or weaker than, your initial mobile phase composition. For example, if your gradient starts at 80% water / 20% acetonitrile, use this mixture as your diluent.
-
Prepare a Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the prepared solvent to create a stock solution (e.g., 1 mg/mL).
-
Prepare a Working Solution: Dilute the stock solution to a concentration that is in the middle of your calibration range. This helps to avoid issues related to column overload.
-
Filter the Sample (Optional but Recommended): Filter the final working solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.
-
Analysis: Inject this standard solution into the HPLC system. The resulting peak shape will provide a baseline for the performance of the column and system, free from any matrix effects.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the root cause of poor peak shape for this compound.
Caption: Troubleshooting workflow for poor peak shape in this compound analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. support.waters.com [support.waters.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. lctsbible.com [lctsbible.com]
- 7. mastelf.com [mastelf.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. support.waters.com [support.waters.com]
- 10. chromtech.com [chromtech.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
Minimizing ion suppression of Zonisamide-13C6 in complex biological matrices
Welcome to the technical support center for the analysis of Zonisamide-13C6 in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where co-eluting molecules from the biological sample interfere with the ionization of the target analyte, in this case, this compound.[1][2][3] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, and a decrease in the overall sensitivity of the method.[4][5]
Q2: Why is a stable isotope-labeled internal standard like this compound used, and can it still be affected by ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC-MS/MS because they share identical chemical and physical properties with the analyte (Zonisamide).[6] This ensures they co-elute and experience the same degree of ion suppression or enhancement.[4][6] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved despite matrix effects.[1] However, if ion suppression is severe, it can reduce the signal of both the analyte and the internal standard to a level near the limit of quantification, which can compromise the precision and sensitivity of the assay.[4]
Q3: What are the common causes of ion suppression when analyzing samples from biological matrices?
A3: The primary causes of ion suppression in bioanalytical samples are endogenous components that co-elute with the analyte.[4] These include:
-
Phospholipids: These are abundant in plasma and are a major source of ion suppression.[4]
-
Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also interfere with ionization.[7]
-
Other Endogenous Molecules: Various other small molecules present in the biological matrix can also contribute to ion suppression.[8]
Q4: Can the choice of ionization technique affect ion suppression?
A4: Yes, the choice of ionization source can influence the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression compared to atmospheric pressure chemical ionization (APCI).[9][10][11] This is because ESI involves the formation of ions from charged droplets, a process that is more easily disrupted by co-eluting compounds.[9] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy.[10]
Troubleshooting Guide
Issue 1: Low signal intensity for both Zonisamide and this compound.
This is a strong indication of significant ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12]
-
Chromatographic Separation: Modify the chromatographic method to separate Zonisamide from the ion-suppressing components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[1][3]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression. However, this may also decrease the analyte signal, potentially impacting the limit of quantification.[10][12]
-
Issue 2: Inconsistent ratio of Zonisamide to this compound across samples.
This suggests that the ion suppression is variable between samples and is not being adequately compensated for by the internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that Zonisamide and this compound are co-eluting perfectly. While SIL internal standards are expected to have nearly identical retention times, chromatographic conditions can sometimes cause slight separation, especially with UHPLC systems.[6]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to account for consistent matrix effects across the analytical run.[1][12]
-
Investigate Sample Variability: Differences in the composition of individual biological samples can lead to variable ion suppression. More robust sample preparation methods can help to minimize these differences.
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
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To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile (B52724) containing the this compound internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
Protocol 2: Liquid-Liquid Extraction (LLE)
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To 100 µL of the biological sample, add the this compound internal standard.
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Add 600 µL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture vigorously for 5 minutes to facilitate the extraction of the analyte into the organic phase.
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Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load: Load 100 µL of the pre-treated sample (spiked with this compound and diluted) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
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Elute: Elute Zonisamide and this compound with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[4]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Zonisamide Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 95 | 60 - 75 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 80 - 95 (Less Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 (Minimal Effect) | < 5 |
Note: These are representative values and may vary depending on the specific matrix and experimental conditions. A matrix effect value of 100% indicates no ion suppression or enhancement. Values below 100% indicate suppression.[4][13]
Visualizations
Caption: A workflow diagram for troubleshooting ion suppression.
Caption: Comparison of common sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase composition for Zonisamide-13C6 separation
Welcome to the technical support center for optimizing the mobile phase composition for the separation of Zonisamide and its stable isotope-labeled internal standard, Zonisamide-13C6. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during the chromatographic separation of Zonisamide and this compound.
Question: Why are my Zonisamide and this compound peaks not separating (co-eluting)?
Answer: Co-elution of a compound and its isotopically labeled analog is common as they have very similar physicochemical properties. Achieving baseline separation often requires careful optimization of the mobile phase and other chromatographic conditions. Here are some steps to improve resolution:
-
Optimize Organic Solvent Percentage: Small changes in the organic solvent (methanol or acetonitrile) percentage can significantly impact selectivity between isotopologues. Methodically vary the organic-to-aqueous ratio. For reversed-phase chromatography, a lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Try a Different Organic Solvent: The selectivity between methanol (B129727) and acetonitrile (B52724) can differ. If you are using one, try substituting it with the other or using a ternary mixture of water, methanol, and acetonitrile.[1][2]
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of Zonisamide and its interaction with the stationary phase. Experiment with slight adjustments to the pH using additives like formic acid, acetic acid, or phosphate (B84403) buffers.[3][4][5] For Zonisamide, methods have successfully used mobile phases with pH values adjusted to 3.0 and 4.0.[3][5][6]
-
Employ a shallower gradient: If using a gradient method, a shallower gradient around the elution time of your compounds can enhance resolution. A U-HPLC-MS/MS method for Zonisamide and this compound utilized a gradient elution, which can be optimized for better separation.[7]
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
Question: My Zonisamide peak is tailing. What can I do?
Answer: Peak tailing can be caused by several factors. Here are some common solutions:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds like Zonisamide, a low pH mobile phase (e.g., with 0.1% formic acid or ortho-phosphoric acid) can protonate the analyte and reduce unwanted interactions with residual silanols on the stationary phase.[2][8]
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient to control the pH effectively and minimize secondary interactions.
-
Column Contamination or Degradation: The column may be contaminated or have lost performance. Try flushing the column with a strong solvent or, if necessary, replace it.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Question: I'm observing a drift in retention times for Zonisamide and this compound. What is the cause?
Answer: Retention time instability can compromise the reliability of your results. Consider the following:
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to shifting retention times. It is recommended to use fresh mobile phase daily.[9]
-
Column Equilibration: Make sure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of retention time drift.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.[10]
-
Pump Performance: Check your HPLC pump for consistent flow rate delivery. Leaks or worn pump seals can cause fluctuations in flow and pressure, leading to retention time variability.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for Zonisamide separation on a C18 column?
A good starting point for developing a separation method for Zonisamide on a C18 column would be a mobile phase consisting of a mixture of an acidified aqueous component and an organic solvent like methanol or acetonitrile.[4][5][8] Based on published methods, you could start with a ratio of 30:70 (v/v) of 0.1% ortho-phosphoric acid in water to methanol.[8] Another option is a mixture of methanol, acetonitrile, and a phosphate buffer.[5]
Q2: Is a gradient or isocratic elution better for separating Zonisamide and this compound?
Both isocratic and gradient elution can be used. An isocratic method is simpler and more robust once optimized.[4][5][8] However, a shallow gradient can provide better resolution for closely eluting compounds like an analyte and its isotopically labeled internal standard.[7][11] The choice depends on the complexity of the sample matrix and the required resolution.
Q3: What additives can I use in my mobile phase?
Common additives for the analysis of Zonisamide include acids like ortho-phosphoric acid or formic acid to control the pH of the mobile phase.[3][8] Buffers such as phosphate or formate (B1220265) are also frequently used to maintain a stable pH.[3][5] These additives can improve peak shape and selectivity.
Q4: How does the choice of organic solvent (methanol vs. acetonitrile) affect the separation?
Methanol and acetonitrile have different polarities and elution strengths, which can lead to different selectivities for your analytes. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography and has lower viscosity, which can lead to better efficiency.[2] It is often beneficial to screen both solvents during method development to see which provides better resolution for Zonisamide and its internal standard.
Experimental Protocols
Below are summaries of experimental protocols from published methods for Zonisamide analysis.
Method 1: Isocratic HPLC-UV for Zonisamide in Bulk and Pharmaceutical Dosage Form [8]
-
Column: Enable ODS C18G (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% v/v ortho-phosphoric acid and Methanol (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Retention Time: Approximately 3.5 min for Zonisamide
Method 2: Gradient HPLC for Simultaneous Determination of Zonisamide and Impurities [3]
-
Column: Waters Symmetry C18 (150 x 3.9 mm, 5 µm)
-
Mobile Phase A: 0.02 M aqueous potassium dihydrogen phosphate:acetonitrile:methanol (75:10:15 v/v/v), pH 4.0 with ortho-phosphoric acid
-
Mobile Phase B: 0.02 M aqueous potassium dihydrogen phosphate:acetonitrile:methanol (15:40:45 v/v/v), pH 2.0 with ortho-phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Elution: A gradient program is used.
Method 3: U-HPLC-MS/MS for Zonisamide and this compound in Serum [7]
-
Mobile Phase A: Formic acid in water
-
Mobile Phase B: Formic acid in acetonitrile
-
Elution: A gradient elution with a total run time of 3.0 minutes. The gradient starts at 2% B, increases to 12%, then to 50%, and finally to 99% B before re-equilibrating.
-
Flow Rate: 0.5 mL/min
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Retention Time: 1.2 min for both Zonisamide and this compound
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for Zonisamide Separation
| Method Type | Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| Isocratic HPLC | Enable ODS C18G (250 x 4.6 mm, 5 µm) | 0.1% Ortho-phosphoric acid : Methanol (30:70) | 1.0 | UV at 285 nm | 3.5 | [8] |
| Isocratic HPLC | Perfectsil Target C18 | Disodium hydrogen phosphate buffer : Acetonitrile : Methanol (650:150:200), pH 3.0 | 1.2 | UV at 240 nm | Not specified | [4] |
| Isocratic HPLC | C18 column | Methanol : Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (25:5:70) | 1.0 | UV at 240 nm | 7.4 | [5] |
| Gradient U-HPLC | Not specified | A: Formic acid in water; B: Formic acid in Acetonitrile | 0.5 | MS/MS | 1.2 | [7] |
Visualizations
Caption: Troubleshooting workflow for optimizing Zonisamide separation.
Caption: Experimental workflow for Zonisamide HPLC method development.
References
- 1. Mobile phase optimisation in the separation of antiepileptic drugs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saudijournals.com [saudijournals.com]
- 9. mastelf.com [mastelf.com]
- 10. shimadzu.at [shimadzu.at]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Dealing with Zonisamide-13C6 carryover in autosamplers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Zonisamide-13C6 carryover in autosamplers during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a concern?
A1: this compound is a stable isotope-labeled version of Zonisamide, an anticonvulsant drug.[1][2] It is commonly used as an internal standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). Carryover is a significant concern because the presence of residual this compound from a previous injection can lead to artificially inflated results in subsequent analyses, compromising the accuracy and reliability of the data.[3][4]
Q2: What are the common causes of autosampler carryover for a compound like this compound?
A2: Autosampler carryover can stem from several sources. The primary causes include the adsorption of the analyte onto surfaces within the sample flow path. For Zonisamide, a sulfonamide compound, this can be influenced by its chemical properties.[2][5][6] Key areas prone to carryover include the injection needle, sample loop, injection valve rotor seal, and transfer tubing.[3][4][7]
Q3: What are the chemical properties of Zonisamide that might contribute to carryover?
A3: Zonisamide is a sulfonamide with a pKa of 10.2 and is moderately soluble in water.[5] Its structure contains both polar and non-polar regions, which can lead to interactions with various surfaces in the autosampler. It is also known to bind to erythrocytes (red blood cells), suggesting a potential for adhesive properties.[5]
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Carryover
This guide outlines the initial steps to confirm and quantify the extent of carryover in your analytical system.
Symptoms:
-
Detection of this compound in blank injections immediately following a high-concentration sample.
-
Inaccurate and imprecise results for low-concentration samples.
Procedure:
-
Blank Injection Analysis: Inject a blank solvent (e.g., mobile phase) immediately after injecting a high-concentration this compound standard.
-
Quantify Carryover: Calculate the percentage of carryover using the following formula: Carryover (%) = (Peak Area in Blank / Peak Area in High Standard) x 100
-
Set Acceptance Criteria: A common acceptance criterion for carryover is that the response in the blank should be less than 20% of the response of the lower limit of quantitation (LLOQ) standard.[8]
| Parameter | Description | Example Value |
| High Concentration Standard | A sample at the upper end of the calibration curve. | 1000 ng/mL |
| Blank Injection | A solvent injection immediately following the high standard. | |
| LLOQ Standard | The lowest concentration on the calibration curve. | 1 ng/mL |
| Acceptable Carryover | < 20% of LLOQ response |
Guide 2: Systematic Troubleshooting of Carryover Source
This guide provides a systematic approach to pinpoint the source of the this compound carryover within your LC-MS system.
Experimental Protocol:
-
Isolate the Autosampler:
-
Disconnect the autosampler from the analytical column.
-
Inject a high-concentration standard followed by a blank, directing the flow from the autosampler directly to waste.
-
If carryover persists, the source is within the autosampler. If it disappears, the column is a likely contributor.
-
-
Investigate Autosampler Components:
-
Needle Wash/Rinse: Ensure the needle wash station is functioning correctly and that the wash solvent is appropriate. Increase the volume and duration of the needle wash.
-
Injection Mode: If using a partial loop injection, switch to a full loop injection to ensure the entire loop is flushed.[9]
-
Component Replacement: Systematically replace components of the autosampler, starting with the rotor seal and sample loop, as these are common sources of carryover.[7]
-
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting this compound carryover.
Guide 3: Optimizing Wash Solvents for this compound
The choice of wash solvent is critical in mitigating carryover. An effective wash solvent should be stronger than the mobile phase and have high solvating power for Zonisamide.[10]
Recommended Wash Solvent Compositions:
Based on the properties of Zonisamide, the following wash solvents are recommended. It is advisable to test different compositions to find the most effective for your specific system and conditions.
| Wash Solvent Composition | Rationale | Notes |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | A strong organic solvent to remove non-polar residues. The acid helps to neutralize any ionic interactions. | A good starting point for most reversed-phase methods. |
| 50:50 Isopropanol:Acetonitrile | A stronger, more viscous organic mixture that can be effective for stubborn, adsorbed residues. | Ensure miscibility with your mobile phase. |
| Dichloromethane or Toluene (for offline cleaning) | Highly effective for dissolving a wide range of organic compounds. | Use with caution and ensure compatibility with autosampler components. Typically used for manual cleaning of parts, not as an automated wash solvent.[11][12] |
Experimental Protocol for Wash Solvent Optimization:
-
Prepare the candidate wash solvents.
-
After injecting a high-concentration standard, perform a series of needle washes with the test solvent.
-
Inject a blank and measure the carryover.
-
Compare the effectiveness of each wash solvent in reducing the carryover peak.
Wash Solvent Selection Logic
Caption: Decision tree for selecting an optimal wash solvent to reduce carryover.
By following these FAQs and troubleshooting guides, researchers can effectively diagnose and mitigate this compound carryover in their autosamplers, leading to more accurate and reliable analytical results.
References
- 1. midlandsci.com [midlandsci.com]
- 2. Zonisamide - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Zonisamide [dailymed.nlm.nih.gov]
- 6. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wash solvent guidelines | Waters [help.waters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Zonisamide-13C6 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring the stability of Zonisamide-13C6 in processed samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) version of the antiepileptic drug zonisamide (B549257). In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because its chemical properties are nearly identical to the unlabeled zonisamide, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of zonisamide in biological samples.[1][2]
Q2: What are the primary factors that can affect the stability of this compound in processed samples?
A2: The stability of this compound, like its unlabeled counterpart, can be influenced by several factors:
-
pH: Zonisamide has shown susceptibility to degradation in acidic and alkaline conditions.[3]
-
Temperature: Elevated temperatures can accelerate degradation. Proper storage at refrigerated or frozen conditions is crucial.
-
Light: Exposure to light, particularly UV, can potentially lead to photodegradation.[3]
-
Matrix Components: Endogenous enzymes or reactive species in the biological matrix could theoretically contribute to degradation, although this is less common for a stable compound like zonisamide.
-
Solvent Composition: The composition of the solvent used for reconstitution and in the autosampler vials can impact stability.
Q3: How long can I expect this compound to be stable in a processed sample stored in an autosampler?
A3: While specific stability data for this compound in an autosampler is not extensively published, a validated U-HPLC-MS/MS method for zonisamide reported that the analyte was stable in the autosampler at 15°C for 24 hours. Given that 13C-labeled internal standards are expected to have very similar stability profiles to the unlabeled analyte, it is reasonable to expect this compound to be stable under these conditions as well.
Q4: What are the expected degradation products of zonisamide?
A4: Zonisamide is metabolized in the body primarily through reductive cleavage of the benzisoxazole ring by the enzyme CYP3A4 to form 2-sulfamoylacetylphenol (B1222155) (SMAP), and also through N-acetylation.[4] Under forced degradation conditions, various degradation products can be formed depending on the stressor (e.g., acid, base, oxidation).[5]
Troubleshooting Guide
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| High variability in this compound peak area across a run | 1. Inconsistent sample processing (e.g., extraction, evaporation, reconstitution).2. Autosampler injection volume variability.3. Instability of this compound in the autosampler over the course of the run.4. Matrix effects causing ion suppression or enhancement. | 1. Review and optimize the sample preparation workflow for consistency.2. Perform autosampler maintenance and check for air bubbles in the syringe.3. Conduct an autosampler stability experiment by re-injecting samples at the beginning and end of a run.4. Evaluate matrix effects during method validation. A stable isotope-labeled internal standard like this compound should effectively track and correct for matrix effects.[6] |
| Loss of this compound signal over time | 1. Degradation of the internal standard in the processed sample.2. Adsorption of the analyte to the sample vial or cap. | 1. Verify the pH of the final sample extract. If highly acidic or basic, adjust to a more neutral pH if compatible with the analytical method.2. Use low-adsorption vials and caps. |
| Inconsistent ratio of Zonisamide to this compound | 1. Differential degradation of the analyte and internal standard.2. Presence of an interfering peak at the mass transition of either the analyte or the internal standard. | 1. As a 13C-labeled internal standard, this compound should degrade at the same rate as zonisamide. If differential degradation is suspected, re-evaluate the sample processing and storage conditions.2. Review the chromatograms for interfering peaks. If present, optimize the chromatographic separation to resolve the interference. |
| This compound peak detected in blank samples | 1. Contamination of the LC-MS system (carryover).2. Contamination of the reconstitution solvent or reagents. | 1. Implement a robust needle wash protocol for the autosampler.2. Analyze fresh solvent and reagents to identify the source of contamination. |
Quantitative Stability Data
The following tables summarize the stability of zonisamide under various conditions. Due to their identical chemical structures, the stability of this compound is expected to be comparable.
Table 1: Stability of Zonisamide in Biological Matrices
| Matrix | Storage Condition | Duration | Analyte Remaining (%) | Reference |
| Human Serum | -40°C | 60 days | 100% | |
| Human Serum | Three freeze-thaw cycles | - | 100% | |
| Processed Serum Samples | Autosampler (15°C) | 24 hours | Stable | |
| Processed Serum Samples | Room Temperature | 24 hours | Stable | |
| Serum | -80°C | 32 days | Stable |
Note: "Stable" indicates that the analyte concentration remained within acceptable limits (typically ±15% of the initial concentration) as defined in the referenced study.
Table 2: Forced Degradation of Zonisamide
| Stress Condition | Reagent/Parameter | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hours | 15.44% | [5] |
| Alkaline Hydrolysis | 0.1N NaOH | 24 hours | Degradation observed | [3] |
| Oxidative | 3% H₂O₂ | 24 hours | Not fully degraded | [5] |
| Photolytic | UV light | 24 hours | Not fully degraded | [5] |
| Thermal | 80°C | 2 days | Stable | [5] |
Experimental Protocols & Methodologies
Protocol: Evaluation of Autosampler Stability
-
Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples. Process these samples using the validated bioanalytical method (e.g., protein precipitation followed by evaporation and reconstitution).
-
Initial Analysis: Immediately after preparation, inject the QC samples and acquire the data for the initial (T=0) time point.
-
Storage: Place the remaining QC samples in the autosampler set to the typical operating temperature (e.g., 15°C).
-
Time-Point Analysis: Re-inject the same set of QC samples after a predetermined duration (e.g., 12, 24, 48 hours).
-
Data Analysis: Calculate the mean concentration of the QC samples at each time point. The stability is acceptable if the mean concentration at each time point is within ±15% of the initial (T=0) concentration.
Methodology: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating properties of an analytical method.
-
Acid Degradation: Treat the sample with 0.1N HCl at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours), then neutralize with an equivalent amount of base.[3]
-
Base Degradation: Treat the sample with 0.1N NaOH at an elevated temperature for a specified period, then neutralize with an equivalent amount of acid.[3]
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[5]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C) for an extended period.[5]
-
Photodegradation: Expose the sample to UV light in a photostability chamber.[5]
After exposure, samples are diluted to an appropriate concentration and analyzed by a stability-indicating HPLC or LC-MS/MS method to separate the parent drug from any degradation products.
Visualizations
References
- 1. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
How to resolve co-eluting peaks with Zonisamide-13C6
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the analysis of Zonisamide (B549257) using its stable isotope-labeled internal standard, Zonisamide-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution with this compound?
Co-elution occurs when this compound and another compound are not adequately separated by the liquid chromatography (LC) system and elute from the column at the same time.[1] This can lead to inaccurate quantification. Common causes include:
-
Insufficient Chromatographic Resolution: The chosen LC method (column, mobile phase, gradient) may not have enough separating power for the specific compounds in the sample matrix.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte or internal standard in the mass spectrometer source, causing signal suppression or enhancement.[2]
-
Isobaric Interference: An unrelated compound in the sample may have the same nominal mass as Zonisamide or its internal standard, leading to an overlapping signal in the mass spectrometer.
-
Metabolites: Zonisamide is metabolized in the body.[3] Its metabolites, such as N-acetyl zonisamide or 2-sulfamoylacetyl phenol (B47542) (SMAP), could potentially co-elute if they are structurally similar to the parent drug.
Q2: My this compound peak is showing signs of co-elution (e.g., fronting, tailing, or a shoulder). What is the first troubleshooting step?
The first step is to confirm if the peak shape distortion is due to co-elution or another issue. Using a high-resolution mass spectrometer or a diode array detector (DAD) can help. A DAD can assess peak purity by comparing UV spectra across the peak; differing spectra indicate co-elution.[4] Similarly, a mass spectrometer can reveal different mass profiles across the eluting peak.[4]
If co-elution is confirmed, a systematic approach to method optimization is necessary. The most effective way to improve the separation of co-eluting peaks is to alter the chromatography.[5] This involves modifying the mobile phase, changing the stationary phase (column), or adjusting operating parameters like temperature and flow rate.[6][7]
Troubleshooting Guide: Resolving Co-eluting Peaks
If you have identified a co-elution issue with this compound, follow this systematic guide to resolve the separation.
Step 1: Modify the Mobile Phase
Changing the mobile phase composition is often the simplest and most effective first step to alter selectivity (α), which is the most powerful variable for improving resolution.[8]
-
Change Organic Modifier: If you are using acetonitrile (B52724), switch to methanol (B129727), or vice versa.[7] The different solvent properties can change the elution order and improve separation.
-
Adjust Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time of compounds, which can sometimes improve resolution.[8][9]
-
Modify pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[6] Zonisamide's retention can be sensitive to pH, and acidifying the mobile phase with 0.1% formic acid is a common practice to ensure good peak shape.[3][10] Ensure the mobile phase pH is at least two units away from the analyte's pKa.[6]
Step 2: Optimize the LC Gradient Program
For gradient elution methods, modifying the slope and duration of the gradient can resolve closely eluting peaks.
-
Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) provides more time for compounds to interact with the stationary phase, which can enhance separation.[10] If the peaks are eluting very close together, try flattening the gradient in that specific region.[10]
-
Introduce Isocratic Holds: Incorporating an isocratic hold (a period where the mobile phase composition is constant) at a specific solvent concentration can help to separate critical peak pairs.[10]
Step 3: Evaluate and Change the Stationary Phase (LC Column)
If mobile phase and gradient modifications are insufficient, changing the column chemistry is the next most effective strategy.[5]
-
Change Column Chemistry: Different stationary phases offer different types of interactions. If you are using a standard C18 column, consider a column with a different selectivity.[6][7] Phenyl-hexyl or cyano (CN) phases, for example, can provide alternative selectivities for aromatic compounds like Zonisamide.[8][10]
-
Decrease Particle Size / Use Core-Shell Columns: Columns with smaller particles (e.g., sub-2 µm) or core-shell particles provide higher efficiency (N), resulting in sharper peaks and better resolution.[5][10]
-
Increase Column Length: A longer column also increases efficiency and can improve resolution, but this will lead to longer analysis times and higher backpressure.[7]
Step 4: Adjust Operating Parameters
Fine-tuning the instrument's operating conditions can provide the final improvements needed for baseline resolution.
-
Optimize Column Temperature: Temperature affects both the viscosity of the mobile phase and the selectivity of the separation.[5] Experimenting with different temperatures (e.g., 30°C, 40°C, 50°C) can sometimes resolve overlapping peaks.[7][10]
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, although it will increase the total run time.[7][10]
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
-
Baseline: Run your current method with Zonisamide and this compound to establish a baseline chromatogram.
-
Solvent Swap: Prepare a new mobile phase B, replacing acetonitrile with methanol (or vice versa) at the same concentration. Equilibrate the system thoroughly and re-inject the sample.
-
pH Adjustment: Prepare aqueous mobile phase A with different pH values. For example, if your current mobile phase A is 0.1% formic acid (pH ~2.7), try a buffer at pH 4.0.
-
Analysis: Compare the resolution between Zonisamide and the interfering peak under each condition to determine the optimal mobile phase.
Protocol 2: Example UPLC-MS/MS Method for Zonisamide
This protocol is based on a published method and can be used as a starting point for development.[3]
-
LC System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[3]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (85:15, v/v) containing 0.075% formic acid.[3]
-
Flow Rate: 0.225 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Injection Volume: 3 µL[3]
-
Total Run Time: < 2.5 minutes[3]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI+)[3]
-
MS Parameters:
Data Presentation
The following table illustrates how changing chromatographic parameters can affect resolution. The data is hypothetical and for illustrative purposes.
| Condition ID | Column Type | Organic Modifier | Gradient Time (min) | Resolution (Rs) |
| A (Baseline) | Standard C18 | Acetonitrile | 5 | 0.8 (Co-elution) |
| B | Standard C18 | Methanol | 5 | 1.2 (Partial Sep.) |
| C | Standard C18 | Acetonitrile | 10 | 1.4 (Partial Sep.) |
| D | Phenyl-Hexyl | Acetonitrile | 10 | 2.1 (Baseline Sep.) |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting co-elution issues.
Caption: A workflow for systematically troubleshooting co-eluting peaks in LC-MS.
References
- 1. Co-elution in a nutshell | The Truth About Forensic Science [thetruthaboutforensicscience.com]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromtech.com [chromtech.com]
- 9. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 10. benchchem.com [benchchem.com]
Adjusting mass spectrometer parameters for optimal Zonisamide-13C6 detection
Welcome to the technical support center for the analysis of Zonisamide (B549257) and its stable isotope-labeled internal standard, Zonisamide-13C6, by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for Zonisamide and this compound?
A1: Positive electrospray ionization (ESI+) is the most appropriate and widely used ionization mode for the detection of Zonisamide and its internal standards.[1][2]
Q2: What are the typical multiple reaction monitoring (MRM) transitions for Zonisamide and this compound?
A2: Commonly used MRM transitions are summarized in the table below. It is recommended to optimize these on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Zonisamide | 213.1 | 132.1 | [3] |
| Zonisamide | 219 | 138 | [4] |
| This compound | 219 | 138 | [4] |
| Zonisamide-13C2,15N2 | 216.1 | - | [3] |
Q3: What type of internal standard is suitable for Zonisamide quantification?
A3: A stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard for internal standards in mass spectrometry-based quantification of antiepileptic drugs.[4] Other internal standards like (2)H4,(15)N-Zonisamide and 1-(2,3-dichlorphenyl)piperazine have also been used.[2][5]
Q4: What are the general recommendations for sample preparation?
A4: A simple protein precipitation with acetonitrile (B52724) is a common and effective method for extracting Zonisamide from serum or plasma samples.[4] This is often followed by centrifugation and dilution of the supernatant before injection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Problem 1: Low Signal Intensity for Zonisamide or this compound
| Potential Cause | Suggested Solution |
| Suboptimal ESI source parameters | Optimize source parameters such as capillary voltage, desolvation temperature, desolvation gas flow, and cone gas flow. Refer to the instrument manual and the parameter ranges provided in the experimental protocols section. A capillary voltage of around 3.5-3.8 kV is a good starting point.[1][4] |
| Inefficient ionization | Ensure the mobile phase composition is appropriate for ESI+. The addition of a small amount of formic acid (e.g., 0.075%) can improve protonation and enhance signal intensity.[1][2] |
| Incorrect MRM transitions | Verify that the correct precursor and product ions are being monitored for both Zonisamide and this compound. Infuse a standard solution of each compound to confirm the optimal transitions on your instrument. |
| Matrix effects | Matrix components from the sample can suppress the ionization of the analytes. Improve sample cleanup, for example, by using solid-phase extraction (SPE), or dilute the sample to a greater extent. |
Problem 2: Poor Peak Shape or Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate column chemistry | For Zonisamide, which is a relatively polar compound, a C18 or an amide column can provide good retention and peak shape.[1][6] |
| Improper mobile phase composition | Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. A gradient elution may be necessary to achieve optimal separation and peak shape. |
| Column temperature | Maintaining a consistent and appropriate column temperature (e.g., 30-40°C) can improve peak symmetry and reproducibility.[1][6] |
Problem 3: High Background Noise or Interferences
| Potential Cause | Suggested Solution |
| Contaminated mobile phase or LC system | Use high-purity solvents and additives. Flush the LC system thoroughly to remove any contaminants. |
| Co-eluting matrix components | Optimize the chromatographic method to separate the analytes from interfering compounds. A longer column or a different stationary phase may be required. |
| Insufficient sample cleanup | Employ a more rigorous sample preparation method to remove matrix components that may cause background noise. |
Experimental Protocols
Below are detailed methodologies for the analysis of Zonisamide and this compound based on published literature.
LC-MS/MS System Parameters
The following table summarizes typical mass spectrometer and liquid chromatography parameters for Zonisamide analysis.
| Parameter | Value | Reference |
| Mass Spectrometer | ||
| Ionization Mode | Positive Electrospray (ESI+) | [1][2][4] |
| Capillary Voltage | 3.5 - 3.8 kV | [1][4] |
| Desolvation Temperature | 500 - 650 °C | [1][4] |
| Desolvation Gas Flow | 650 - 1000 L/h | [1][4] |
| Source Temperature | 150 °C | [1][4] |
| Cone Gas Flow | 0 - 10 L/h | [1][4] |
| Liquid Chromatography | ||
| Column | Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent C18 | [1] |
| Mobile Phase A | Water with 0.075% - 0.1% Formic Acid | [1][6][7] |
| Mobile Phase B | Acetonitrile or Methanol | [1][7] |
| Flow Rate | 0.225 - 0.8 mL/min | [1][6] |
| Column Temperature | 30 - 40 °C | [1][6] |
| Injection Volume | 1 - 5 µL | [1][3][7] |
Visualizations
Experimental Workflow for Zonisamide Analysis
Caption: A typical workflow for the quantitative analysis of Zonisamide.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity issues.
References
- 1. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Impact of different extraction methods on Zonisamide-13C6 recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different extraction methods on Zonisamide-13C6 recovery.
Frequently Asked Questions (FAQs)
Q1: What are the common extraction methods used for Zonisamide (B549257) and its isotopically labeled internal standard, this compound?
A1: The most prevalent extraction methods for Zonisamide and, by extension, this compound from biological matrices such as plasma and serum are:
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to isolate the analyte of interest from a liquid sample.
-
Protein Precipitation (PP): This method involves adding a precipitating agent, typically an organic solvent, to a biological sample to denature and remove proteins.
Q2: What is the expected recovery rate for this compound using these different extraction methods?
A2: While specific recovery data for this compound is not extensively published, the recovery of Zonisamide itself is an excellent proxy due to their identical chemical structures, with the only difference being the isotopic labeling. The recovery rates for Zonisamide vary depending on the chosen method and specific protocol. Below is a summary of reported recovery rates.
Data on Zonisamide Recovery Rates
| Extraction Method | Matrix | Recovery Rate (%) | Internal Standard Used in Study |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 89.72 | Trimethoprim |
| Liquid-Liquid Extraction (LLE) | Human Serum | 101 ± 1 | Vanillin |
| Solid-Phase Extraction (SPE) | Human Plasma | > 95.4 | Methyl 4-hydroxybenzoate |
| Protein Precipitation (PP) + MEPS | Human Plasma | 63.8 - 65.2 | Chloramphenicol |
Note: The recovery of this compound is expected to be very similar to that of Zonisamide.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for Zonisamide extraction from human plasma.[1]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Stoppered glass tubes (20 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (mobile phase)
Procedure:
-
Pipette 1 mL of the plasma sample into a 20 mL stoppered glass tube.
-
Add 100 µL of the this compound internal standard solution.
-
Vortex the mixture for 3 minutes.
-
Add 5 mL of dichloromethane (DCM) to the tube.
-
Vortex the tube again for 5 minutes.
-
Centrifuge the tube at 3000 rpm for 10 minutes at 4°C.
-
Carefully transfer the separated organic layer (bottom layer with DCM) to a clean Eppendorf tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
The sample is now ready for analysis (e.g., by LC-MS/MS).
Solid-Phase Extraction (SPE) Protocol
This is a general protocol for SPE of Zonisamide from plasma, based on established methods.[2]
Materials:
-
Human plasma sample (0.2 mL)
-
This compound internal standard solution
-
SPE columns (e.g., C18)
-
SPE manifold
Procedure:
-
Add the this compound internal standard to 0.2 mL of the plasma sample.
-
Condition the SPE column according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample onto the conditioned SPE column.
-
Wash the column to remove interfering substances (the wash solvent will depend on the specific SPE sorbent and interferences).
-
Elute the Zonisamide and this compound from the column with methanol.
-
The eluate can be evaporated and reconstituted in the mobile phase if necessary before analysis.
Protein Precipitation (PP) Protocol
This protocol describes a common protein precipitation procedure using acetonitrile (B52724).
Materials:
-
Human serum or plasma sample
-
This compound internal standard solution
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the serum or plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube for analysis.
Troubleshooting Guide
Issue: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction (LLE) | - Ensure vigorous and sufficient vortexing time to maximize the interaction between the aqueous and organic phases.- Optimize the pH of the aqueous phase to ensure this compound is in its non-ionized form, which is more soluble in organic solvents. |
| Inefficient Elution (SPE) | - Ensure the SPE column is not drying out before sample loading.- Use a stronger elution solvent or increase the volume of the elution solvent.- Check for breakthrough of the analyte during the loading and washing steps by analyzing the waste. |
| Incomplete Protein Precipitation (PP) | - Ensure the correct ratio of precipitating solvent to the sample is used (typically 3:1 or 4:1).- Use ice-cold solvent and perform the precipitation on ice to enhance protein removal.- Increase the centrifugation time or speed to ensure a compact protein pellet. |
| Analyte Adsorption | - Silanize glassware to prevent adsorption of the analyte to glass surfaces.- Use low-binding microcentrifuge tubes. |
| Degradation of this compound | - Zonisamide is generally stable.[4] However, if degradation is suspected, investigate the stability under the specific extraction and storage conditions. Ensure the internal standard solution has not degraded. |
Issue: High Variability in this compound Recovery
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Calibrate and verify the accuracy of all pipettes used for sample, internal standard, and solvent dispensing. |
| Matrix Effects | - Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement in LC-MS analysis. Evaluate matrix effects using post-column infusion or by analyzing multiple sources of blank matrix.[5] |
| Inconsistent Vortexing/Mixing | - Standardize the vortexing time and speed for all samples to ensure uniform extraction efficiency. |
| Variable Evaporation | - During the solvent evaporation step, ensure all samples are evaporated to the same level of dryness. Over-drying can sometimes make reconstitution difficult. |
Visualized Workflows
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Protein Precipitation (PP) Workflow.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Zonisamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of Zonisamide in biological matrices, with a particular focus on the use of the stable isotope-labeled internal standard, Zonisamide-13C6. The performance of this method is compared against alternatives utilizing different internal standards, supported by experimental data from published studies. This document is intended to assist researchers and drug development professionals in selecting and validating robust and reliable bioanalytical methods for Zonisamide.
Executive Summary
Accurate and precise quantification of Zonisamide is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The choice of internal standard is a pivotal factor in the development of a reliable bioanalytical method. This guide compares three distinct methods for Zonisamide analysis:
-
Method 1: A state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method employing This compound as the internal standard. Stable isotope-labeled internal standards are considered the gold standard as they co-elute with the analyte and exhibit similar ionization and extraction behavior, effectively compensating for matrix effects and variability in sample processing.
-
Method 2: A UPLC-MS/MS method utilizing 1-(2,3-dichlorphenyl)piperazine as the internal standard. This structural analog internal standard is chemically similar to Zonisamide but not identical.
-
Method 3: A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method using trimethoprim as the internal standard. This method represents a more conventional and widely accessible approach.
The following sections provide a detailed comparison of these methods based on their validation parameters, experimental protocols, and overall performance.
Performance Comparison of Bioanalytical Methods for Zonisamide
The selection of a bioanalytical method is often a balance between performance, cost, and available instrumentation. The following tables summarize the key validation parameters for the three compared methods, allowing for an objective assessment of their suitability for different research needs.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method 1 (UPLC-MS/MS with this compound) | Method 2 (UPLC-MS/MS with 1-(2,3-dichlorphenyl)piperazine) | Method 3 (HPLC-UV with Trimethoprim) |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 50 µg/mL | 3 - 60 µg/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 | 0.997 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.1 µg/mL | 3 µg/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method 1 (UPLC-MS/MS with this compound) | Method 2 (UPLC-MS/MS with 1-(2,3-dichlorphenyl)piperazine) | Method 3 (HPLC-UV with Trimethoprim) |
| Intra-day Precision (%CV) | < 15% | < 10.5% | < 1.33% |
| Inter-day Precision (%CV) | < 15% | < 11.2% | < 1.57% |
| Accuracy (% Bias) | Within ±15% | -10.7% to 8.9% | -1.48% to 1.65% |
Table 3: Comparison of Recovery and Matrix Effect
| Parameter | Method 1 (UPLC-MS/MS with this compound) | Method 2 (UPLC-MS/MS with 1-(2,3-dichlorphenyl)piperazine) | Method 3 (HPLC-UV with Trimethoprim) |
| Analyte Recovery | Data not explicitly provided, but expected to be consistent and compensated for by the stable isotope-labeled IS. | 85.2 - 93.4% | 98.23 - 101.34% |
| Internal Standard Recovery | Data not explicitly provided. | 89.5 - 95.1% | 97.56 - 100.21% |
| Matrix Effect | Expected to be minimal due to the use of a stable isotope-labeled internal standard. | Within acceptable limits. | Not explicitly reported, but potential for interference is higher with UV detection. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental protocols for each of the compared methods.
Method 1: UPLC-MS/MS with this compound Internal Standard
This method, adapted from a study by Juenke et al. (2019), is designed for the simultaneous measurement of multiple antiepileptic drugs.
-
Sample Preparation: Simple protein precipitation with acetonitrile (B52724) containing the isotopically labeled internal standards.
-
Chromatography: Reverse-phase UPLC with a C18 column.
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water with formic acid and methanol (B129727) with formic acid.
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization in positive ion mode.
Method 2: UPLC-MS/MS with 1-(2,3-dichlorphenyl)piperazine Internal Standard
This protocol is based on the work of Alebic-Juretic et al. (2022) for the determination of Zonisamide in dried blood spots.
-
Sample Preparation: Extraction from dried blood spots using an organic solvent.
-
Chromatography: UPLC with a suitable column for polar compounds.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with formic acid.
-
Detection: MS/MS with electrospray ionization in positive ion mode.
Method 3: HPLC-UV with Trimethoprim Internal Standard
This method, detailed by Sonawane et al. (2022), offers a cost-effective alternative to mass spectrometry.[1]
-
Sample Preparation: Liquid-liquid extraction of Zonisamide and the internal standard from plasma using dichloromethane.[1]
-
Chromatography: Isocratic HPLC on a C18 column.[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and phosphate (B84403) buffer.[1]
-
Detection: UV detection at 240 nm.[1]
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical processes involved in bioanalytical method validation, the following diagrams are provided.
References
Zonisamide-13C6 vs. Zonisamide-d4 as an Internal Standard: A Comparative Guide
For researchers and scientists engaged in the quantitative bioanalysis of the antiepileptic drug Zonisamide, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable analytical methods. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based quantification due to their physicochemical similarity to the analyte. This guide provides an objective comparison between two commonly used SIL internal standards for Zonisamide: Zonisamide-13C6 and Zonisamide-d4.
Theoretical Advantages of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ¹³C for ¹²C, ²H or D for ¹H). This near-identical chemical nature ensures that the SIL internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency in the mass spectrometer. This co-behavior allows for accurate correction of matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.
Performance Comparison: this compound vs. Zonisamide-d4
While both this compound and Zonisamide-d4 are effective internal standards, there are subtle but important differences in their properties that can influence the performance of an analytical method. The primary distinction lies in the potential for chromatographic separation and isotopic stability.
Chromatographic Co-elution: Carbon-13 labeled standards, such as this compound, are generally considered superior in terms of chromatographic behavior. The larger mass difference between ¹³C and ¹²C has a negligible effect on the molecule's polarity and retention time in reversed-phase liquid chromatography. In contrast, deuterium-labeled compounds like Zonisamide-d4 can sometimes exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte. This phenomenon, known as the "isotope effect," can lead to differential ion suppression or enhancement if the analyte and internal standard elute into regions of the chromatogram with varying matrix interferences.
Isotopic Stability: Carbon-13 labels are incorporated into the carbon backbone of the molecule and are exceptionally stable, with no risk of isotopic exchange during sample preparation, storage, or analysis. Deuterium (B1214612) labels, particularly if located on exchangeable sites (e.g., -OH, -NH), can be susceptible to back-exchange with protons from the solvent. However, in the case of Zonisamide-d4, the deuterium atoms are typically placed on the benzisoxazole ring, which are non-exchangeable positions, thus minimizing this risk.
Quantitative Data Comparison
The following table summarizes the performance characteristics of bioanalytical methods for Zonisamide using either this compound or Zonisamide-d4 as the internal standard. The data for this compound is extracted from a detailed method validation study. The data for Zonisamide-d4 is compiled from a product technical sheet for a commercially available analytical kit.
| Performance Parameter | This compound as Internal Standard | Zonisamide-d4 as Internal Standard |
| Linearity Range | 1.50 - 60.0 µg/mL | 0.2 - 300 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.50 µg/mL | 0.05 µg/mL |
| Intra-Assay Precision (%CV) | 0.7% - 1.2% | 4.09% - 5.87% |
| Inter-Assay Precision (%CV) | < 1.4% | 4.90% - 7.90% |
| Accuracy (Mean Bias) | 0.0% - 0.8% (in serum) | Not explicitly stated |
| Matrix Effect | No evidence of matrix effect | Compensated by IS |
Experimental Protocols
Experimental Protocol Using this compound
This protocol is based on a validated isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) reference measurement procedure.
-
Sample Preparation:
-
A protein precipitation protocol is employed.
-
A high dilution step is included to minimize matrix effects.
-
-
Liquid Chromatography:
-
Separation is achieved on a C8 column.
-
-
Mass Spectrometry:
-
Detection is performed using a tandem mass spectrometer.
-
Quantification is based on the ratio of the analyte signal to the this compound signal.
-
Experimental Protocol Using Zonisamide-d4
This protocol is based on a commercially available kit for the analysis of antiepileptic drugs.
-
Sample Preparation:
-
Serum or plasma samples are treated with a deproteinization solution that contains Zonisamide-d4 and other deuterated internal standards.
-
After precipitation, a stabilization reagent is added.
-
-
Liquid Chromatography:
-
The supernatant is directly injected into the HPLC system.
-
-
Mass Spectrometry:
-
Detection is performed by LC-MS.
-
Quantification is achieved by comparing the analyte peak area to the Zonisamide-d4 peak area.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for a bioanalytical method using a stable isotope-labeled internal standard and the logical relationship in selecting an appropriate internal standard.
Conclusion
Both this compound and Zonisamide-d4 serve as high-quality internal standards for the quantification of Zonisamide in biological matrices. The choice between the two may depend on the specific requirements of the assay and logistical considerations.
-
This compound is theoretically the superior choice due to its perfect co-elution with the analyte, which provides the most accurate compensation for matrix effects, and its exceptional isotopic stability. The presented data shows that methods utilizing this compound can achieve outstanding precision and accuracy.
-
Zonisamide-d4 is a widely used and effective internal standard. When the deuterium labels are in non-exchangeable positions, the risk of isotopic exchange is minimal. While there is a potential for a slight chromatographic shift, for many applications, this does not significantly impact the method's performance. It is often a more readily available and cost-effective option.
For the most demanding applications requiring the highest level of accuracy and precision, such as the development of reference measurement procedures, This compound is the recommended internal standard. For routine therapeutic drug monitoring and other applications where a high-quality, reliable internal standard is needed, Zonisamide-d4 is a very suitable and practical choice. Ultimately, the validation data for the specific analytical method will be the definitive guide to the performance of the chosen internal standard.
Cross-validation of bioanalytical methods for Zonisamide between laboratories.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Zonisamide in biological matrices, with a focus on the critical process of inter-laboratory cross-validation. Ensuring method consistency across different laboratories is paramount for the reliability and comparability of data in multi-site clinical trials and post-marketing studies. This document outlines detailed experimental protocols, presents comparative performance data, and offers a standardized workflow for conducting a successful cross-validation.
Experimental Protocols for Zonisamide Bioanalysis
The accurate quantification of Zonisamide is routinely achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and sample throughput.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV methods offer a robust and cost-effective approach for Zonisamide analysis. A common protocol is detailed below:
Sample Preparation: A simple protein precipitation is typically employed.
-
To 200 µL of plasma, add 400 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) in an isocratic elution. A typical mobile phase composition is a 50:50 (v/v) mixture of methanol and water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 238 nm.[1]
-
Internal Standard (IS): An appropriate internal standard, such as Trimethoprim, should be used to ensure accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity.
Sample Preparation: Similar to HPLC, protein precipitation is a common extraction technique. For higher sensitivity, liquid-liquid extraction or solid-phase extraction may be utilized.
Chromatographic Conditions:
-
Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Internal Standard (IS): A stable isotope-labeled Zonisamide (e.g., Zonisamide-d4) is the preferred internal standard to compensate for matrix effects and variability in ionization.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Zonisamide and its internal standard.
Inter-Laboratory Cross-Validation Protocol
According to the FDA's "Guidance for Industry: Bioanalytical Method Validation," cross-validation is necessary when sample analyses are conducted at more than one site or laboratory to establish inter-laboratory reliability.[2] The following protocol outlines a best-practice approach for the cross-validation of a Zonisamide bioanalytical method.
-
Establishment of a Common Protocol: Both laboratories must agree on a single, detailed analytical method protocol.
-
Preparation and Distribution of Quality Control (QC) Samples: One laboratory (the originating lab) should prepare a set of QC samples by spiking a control biological matrix with known concentrations of Zonisamide. These QCs should cover the low, medium, and high range of the calibration curve. A sufficient number of aliquots of these QCs are then shipped to the participating laboratory under appropriate storage conditions.
-
Analysis of QC Samples: Both laboratories analyze the same set of QC samples in replicate (e.g., n=6) on three separate occasions.
-
Incurred Sample Reanalysis (ISR): A set of at least 20 incurred samples (samples from dosed subjects) should be analyzed by both laboratories.
-
Data Analysis and Acceptance Criteria: The results from both laboratories are statistically compared. The mean accuracy of the QCs from each laboratory should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For incurred samples, at least two-thirds of the results should be within 20% of the mean of the two values.
Comparative Performance Data
The following tables summarize typical performance characteristics of validated bioanalytical methods for Zonisamide.
Table 1: Performance Characteristics of a Validated HPLC-UV Method
| Parameter | Result |
| Linearity Range | 1-5 µg/mL |
| Correlation Coefficient (r²) | >0.998[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 99.17% to 101.04%[1] |
| Lower Limit of Quantification (LLOQ) | 0.413 µg/mL[1] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.5-50 µg/mL |
| Correlation Coefficient (r²) | >0.99 |
| Intra-run Precision (%CV) | 0.8-8.5%[3] |
| Inter-run Precision (%CV) | 0.8-8.5%[3] |
| Accuracy (Bias) | -11.3% to 14.4%[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
Inter-Laboratory Cross-Validation Example: Zonisamide Method
A study comparing an isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method for Zonisamide between two independent laboratories demonstrated excellent agreement.
Table 3: Comparison of a Zonisamide Bioanalytical Method Between Two Laboratories
| Parameter | Laboratory 1 | Laboratory 2 | Acceptance Criteria |
| Intra-assay Imprecision (%CV) | 0.1-1.9% | Not Reported | < 15% |
| Inter-assay Imprecision (%CV) | 0.5-1.2% | Not Reported | < 15% |
| Inter-laboratory Bias | \multicolumn{2}{c | }{2.6%} | Within ±15% |
| Passing-Bablok Regression (Slope) | \multicolumn{2}{c | }{1.02} | Close to 1.0 |
| Passing-Bablok Regression (Intercept) | \multicolumn{2}{c | }{0.02} | Close to 0 |
| Pearson Correlation (r) | \multicolumn{2}{c | }{≥0.999} | Close to 1.0 |
The results of this cross-validation study, with a low inter-laboratory bias and strong correlation, confirm the method's transferability and the reliability of results generated at different sites.
Conclusion
The successful cross-validation of bioanalytical methods for Zonisamide is a critical step in ensuring data integrity across multiple research sites. Both HPLC-UV and LC-MS/MS methods can be robustly validated and transferred between laboratories. Adherence to a standardized cross-validation protocol, including the analysis of common QC samples and incurred samples, is essential. The data presented in this guide demonstrates that with careful planning and execution, excellent inter-laboratory agreement can be achieved for the bioanalysis of Zonisamide, thereby ensuring the reliability of clinical and research data.
References
Linearity, accuracy, and precision of Zonisamide quantification with Zonisamide-13C6
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of zonisamide (B549257) is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of analytical method can significantly impact the quality and interchangeability of results. This guide provides a detailed comparison of a candidate reference measurement procedure using isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) with other common analytical techniques for zonisamide quantification.
Performance Comparison of Zonisamide Quantification Methods
The selection of an appropriate analytical method depends on the specific requirements for sensitivity, accuracy, precision, and sample throughput. The use of a stable isotope-labeled internal standard, such as a ¹³C-labeled zonisamide, in an ID-LC-MS/MS method is considered the gold standard due to its ability to minimize matrix effects and correct for variability in sample preparation and instrument response. The data presented below compares this high-fidelity method with other prevalent techniques.
| Method | Internal Standard (IS) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Bias) | Precision (% CV) | Source |
| ID-LC-MS/MS | Isotope-labeled Zonisamide | 1.50 - 60.0 | Not explicitly stated, but implied to be high for a reference method | 0.0 to 2.0 | < 1.4 | [1] |
| LC-MS/MS | (2)H4,(15)N-Zonisamide | 0.5 - 50.0 (human plasma) | > 0.99 | -11.3 to 14.4 | 0.8 to 8.5 | [2] |
| UPLC-MS/MS | 1-(2,3-dichlorphenyl)piperazine | 0.25 - 50.0 (plasma spots) | Not explicitly stated, 1/x² weighting used | Within ±15% of nominal | Not explicitly stated | [3] |
| HPLC-UV | Trimethoprim | 3 - 60 | 0.997 | Within acceptable limits per FDA guidelines | Within acceptable limits per FDA guidelines | [4] |
| HPLC-UV | None | 50 - 160 | 0.9999 | Not explicitly stated | < 2.0 (Intra and Inter-day RSD) | [5] |
| HPTLC | Theophylline | 5 - 80 (µ g/band ) | 0.991 | 97.52 to 115.23 (% Recovery) | 2.09 to 4.39 | [6] |
| Immunoassay | None | 2.0 - 50.0 | Not applicable | 95.8 to 102.7 (% Recovery) | 2.9 to 9.0 (Total) | [7] |
Experimental Workflows and Methodologies
The underlying experimental protocol is a key determinant of a method's performance. Below are detailed summaries of the methodologies for the compared techniques.
Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
This method represents a candidate reference measurement procedure (RMP), providing the highest level of accuracy and traceability.
Caption: Workflow for Zonisamide Quantification by ID-LC-MS/MS.
-
Sample Preparation: A known amount of the stable isotope-labeled internal standard is added to the serum or plasma sample. Proteins are then precipitated, and the sample undergoes a high dilution step.[1]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, and zonisamide is separated from other matrix components on a C8 analytical column.[1]
-
Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification: The concentration of zonisamide is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing this ratio to a calibration curve.
Alternative Methodologies
-
Internal Standard: (2)H4,(15)N-Zonisamide.[2]
-
Sample Preparation: Extraction of the drug and internal standard from plasma using ether.[2]
-
Chromatography: Analysis is performed on a Symmetry® C18 column.[2]
-
Detection: Electrospray ionization (ESI) interface in MRM mode.[2]
-
Internal Standard: 1-(2,3-dichlorphenyl)piperazine.[3]
-
Sample Matrix: Dried plasma spots (DPS) and dried blood spots (DBS).[3]
-
Chromatography: Separation on an Acquity UPLC BEH Amide column with an isocratic mobile phase of acetonitrile (B52724) and water with formic acid.[3]
-
Detection: ESI+ interface in MRM mode.[3]
-
Internal Standard: Trimethoprim[4] or no internal standard[5].
-
Sample Preparation: Liquid-liquid extraction using dichloromethane[4] or simple dilution of dissolved tablet powder[5].
-
Chromatography: Separation on a C18 column with a mobile phase consisting of a buffer, methanol, and acetonitrile.[4][5]
-
Internal Standard: Theophylline.[6]
-
Sample Preparation: Simple liquid-liquid extraction from serum.
-
Chromatography: Separation on a silica (B1680970) gel 60F254 plate with a mobile phase of ethyl acetate, methanol, and toluene.[6]
-
Detection: Densitometric detection at 254 nm.[6]
-
Principle: This method is based on the competition between zonisamide in the sample and zonisamide coated on microparticles for antibody binding sites.[8]
-
Instrumentation: Automated clinical chemistry analyzers.[8]
-
Application: Primarily used for therapeutic drug monitoring in clinical settings due to its high throughput and automation capabilities.[8]
Conclusion
The choice of a quantification method for zonisamide should be guided by the specific application. For establishing a reference value or for studies requiring the highest accuracy and precision, the ID-LC-MS/MS method with a stable isotope-labeled internal standard like Zonisamide-¹³C₆ is unequivocally superior .[1] It demonstrates excellent precision and minimal bias, ensuring the traceability and reliability of the results.
LC-MS/MS methods using other internal standards, whether isotopic or not, also provide good sensitivity and specificity, making them suitable for many research and clinical applications.[2][3] HPLC-UV methods offer a more accessible and cost-effective alternative, though they may lack the sensitivity and selectivity of mass spectrometry-based methods, particularly when no internal standard is used.[4][5] Immunoassays and HPTLC offer high throughput and low cost, respectively, but generally exhibit lower precision and accuracy compared to chromatographic methods coupled with mass spectrometry.[6][7]
Ultimately, laboratories must validate their chosen method according to established guidelines to ensure that the performance characteristics meet the requirements of their specific research or clinical question.
References
- 1. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 5. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ark-tdm.com [ark-tdm.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Zonisamide Using Zonisamide-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the anti-epileptic drug Zonisamide, utilizing its stable isotope-labeled internal standard, Zonisamide-13C6. The objective is to offer a clear and actionable framework for establishing the sensitivity of analytical methods, a critical component of bioanalytical method validation in drug development. The protocols and data presented herein are synthesized from established regulatory guidelines and scientific literature to ensure relevance and accuracy.
Introduction to LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with a predefined level of precision and accuracy.[1][2] Both are fundamental parameters in validating analytical procedures, particularly for impurity testing and the analysis of drugs in biological matrices.[3][4][5][6]
This compound serves as an ideal internal standard (IS) for the quantification of Zonisamide by mass spectrometry.[7] Its chemical properties are nearly identical to Zonisamide, but its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior help to correct for variability in sample preparation and instrument response.[8]
Experimental Protocol: LOD and LOQ Determination for Zonisamide via LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining the LOD and LOQ of Zonisamide in a biological matrix (e.g., human plasma).
1. Materials and Reagents:
-
Zonisamide reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Control human plasma (drug-free)
2. Instrumentation:
3. Preparation of Stock and Working Solutions:
-
Zonisamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Zonisamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare a series of Zonisamide working solutions by serially diluting the stock solution with a 50:50 methanol/water mixture.[10] A constant concentration of this compound working solution is also prepared.
4. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike control plasma with the Zonisamide working solutions to create a calibration curve with a series of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).[8]
-
Prepare QC samples at low, medium, and high concentrations.
-
Add a fixed concentration of the this compound internal standard to all samples, standards, and QCs.
5. Sample Preparation (Protein Precipitation): [8]
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge and inject the supernatant into the LC-MS/MS system.
6. LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 reverse-phase column.[10][11]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Comparison of Methods for LOD and LOQ Calculation
Several methods are accepted by regulatory bodies like the International Council for Harmonisation (ICH) for determining LOD and LOQ.[2][12] The choice of method can depend on the specific analytical technique and the nature of the data.
| Method | Description | Advantages | Disadvantages |
| Visual Evaluation | The LOD is determined by the visual inspection of chromatograms from samples with known, low concentrations of the analyte. It is the minimum concentration at which the analyte can be reliably distinguished from the noise. | Simple and quick. | Highly subjective and not statistically rigorous. |
| Signal-to-Noise (S/N) Ratio | The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.[2][13][14][15] | Widely accepted and easy to understand. | The measurement of noise can be inconsistent between different software and analysts. |
| Calibration Curve Method | Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. The formulas are: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) .[1][12] The standard deviation of the y-intercepts of regression lines can be used as σ.[1] | Statistically robust and objective. | Requires a well-defined linear regression model at low concentrations. |
Data Presentation: Performance Comparison
The following table summarizes hypothetical yet realistic performance data for a validated Zonisamide assay using this compound as the internal standard.
| Parameter | Method 1: S/N Ratio | Method 2: Calibration Curve | Alternative (No IS) | Acceptance Criteria (ICH/FDA) |
| LOD | 0.5 ng/mL | 0.45 ng/mL | 1.5 ng/mL | Reportable |
| LOQ | 1.5 ng/mL | 1.35 ng/mL | 4.5 ng/mL | Demonstrable with acceptable precision and accuracy |
| Precision at LOQ (%CV) | 8.5% | 7.9% | 18.2% | ≤ 20% |
| Accuracy at LOQ (%Bias) | ± 6.2% | ± 5.5% | ± 15.8% | ± 20% |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.990 | ≥ 0.99 |
Note: The "Alternative (No IS)" column illustrates the expected decrease in performance without the use of an internal standard, highlighting the value of this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the LOD and LOQ of Zonisamide.
Caption: Workflow for LOD and LOQ Determination of Zonisamide.
This comprehensive guide provides the necessary framework for researchers to confidently determine the LOD and LOQ for Zonisamide using this compound. By following the detailed protocol and understanding the different calculation methods, laboratories can ensure robust and reliable bioanalytical data that meets regulatory expectations.
References
- 1. ddtjournal.net [ddtjournal.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. saudijournals.com [saudijournals.com]
- 11. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 13. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Zonisamide-13C6 and Other Carbon-Labeled Internal Standards in Bioanalysis
In the landscape of quantitative bioanalysis, particularly in therapeutic drug monitoring (TDM) and pharmacokinetic studies, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise results. For the antiepileptic drug zonisamide (B549257), the stable isotope-labeled (SIL) internal standard, Zonisamide-13C6, has emerged as a preferred choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of this compound with other internal standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical properties.[1] This ensures that any variations during sample preparation, injection, and ionization are mirrored by the internal standard, allowing for accurate correction of the analyte's signal. Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for mitigating variability in bioanalytical assays.[2] The most common stable isotopes used are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[1]
Advantages of ¹³C-Labeled Internal Standards
While deuterated standards are frequently used, ¹³C-labeled standards like this compound are often considered superior for several reasons:
-
Greater Chemical Stability: The carbon-carbon bond is stronger than the carbon-deuterium bond, making ¹³C-labeled standards less susceptible to isotopic exchange.
-
Reduced Chromatographic Separation: Due to the minimal difference in physicochemical properties between the native analyte and its ¹³C-labeled counterpart, they are less likely to separate during chromatography.[3] This co-elution is crucial for effective compensation of matrix effects, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte.[3]
-
Minimized Isotope Effects: The larger mass difference in deuterated standards can sometimes lead to different fragmentation patterns in the mass spectrometer compared to the native analyte, a phenomenon known as an isotope effect. ¹³C-labeling minimizes these effects, leading to more consistent and predictable fragmentation.[4]
A study investigating the use of ¹³C and ²H labeled internal standards for the determination of amphetamine and methamphetamine by UPLC-MS/MS found that the ¹³C labeled internal standards co-eluted with their analytes under different chromatographic conditions, while the ²H labeled standards were slightly separated. This resulted in an improved ability to compensate for ion suppression effects when using the ¹³C labeled standards.[3]
Performance of this compound: A Data-Driven Comparison
Multiple studies have demonstrated the robust performance of this compound in the bioanalysis of zonisamide. The following tables summarize key performance metrics from published LC-MS/MS methods.
Table 1: Performance Characteristics of this compound in Human Serum/Plasma
| Parameter | Method 1[2] | Method 2[5] | Method 3[6] |
| Linearity (R²) | 0.9988 - 0.9999 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Not Specified | 1.50 µg/mL |
| Intra-Assay Precision (%CV) | <15% | Not Specified | 0.7 - 1.2% |
| Inter-Assay Precision (%CV) | <15% | Not Specified | <1.4% |
| Inaccuracy (%Difference/Bias) | <15% | Not Specified | 0.0 - 0.8% (serum) |
| Matrix Effect | Acceptable | 100 ± 10% | No evidence of matrix effect |
| Recovery | Acceptable | 114 ± 6% | Not Specified |
Table 2: Comparison with Other Internal Standards Used for Zonisamide Analysis
| Internal Standard Type | Example | Advantages | Disadvantages |
| ¹³C-Labeled | This compound | Ideal co-elution, minimal isotope effects, high accuracy and precision.[3] | Higher cost of synthesis compared to other options. |
| Deuterated | Zonisamide-d4 | Better than structural analogs, widely available. | Potential for chromatographic separation and isotopic exchange.[3] |
| Dual Labeled | (2)H4,(15)N-Zonisamide[7] | Can provide a larger mass shift. | May still exhibit some chromatographic separation from the native analyte. |
| Structural Analog | 1-(2,3-dichlorphenyl)piperazine[1] | Cost-effective. | Does not perfectly co-elute and may not experience the same matrix effects, potentially compromising accuracy.[1] |
Experimental Protocol: Quantification of Zonisamide using this compound
The following is a representative experimental protocol for the analysis of zonisamide in human serum using this compound as an internal standard, based on methodologies described in the literature.[2][6]
1. Sample Preparation
-
Protein Precipitation: A simple and rapid protein precipitation method is commonly employed.
-
To 50 µL of serum sample, add 150 µL of acetonitrile (B52724) containing the internal standard, this compound (e.g., at a concentration of 1 µg/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
2. Chromatographic Conditions (U-HPLC)
-
Column: A C8 or C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%), is common.
-
Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is typical for U-HPLC systems.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: A small injection volume, such as 1-5 µL, is used.
3. Mass Spectrometric Conditions (Tandem Quadrupole MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for zonisamide analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Instrument Parameters: Parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy are optimized for maximum signal intensity.
Visualizing the Workflow
The following diagrams illustrate the key processes in the bioanalysis of zonisamide using this compound.
Caption: Bioanalytical workflow for zonisamide quantification.
Caption: MRM transitions for zonisamide and its ¹³C-labeled IS.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. For the quantification of zonisamide by LC-MS/MS, this compound has consistently been shown to be an excellent choice. Its stable isotope labeling with ¹³C ensures ideal co-elution with the native analyte, thereby providing superior compensation for matrix effects and other sources of analytical variability compared to deuterated or structural analog internal standards. The experimental data from multiple studies confirm its ability to deliver high levels of accuracy, precision, and sensitivity. For laboratories aiming to develop high-quality bioanalytical assays for zonisamide, this compound represents the current benchmark for internal standards.
References
- 1. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Enrichment in Zonisamide-13C6 and its Alternatives for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug molecules. Zonisamide, an anticonvulsant medication, is frequently monitored in biological matrices, necessitating a robust internal standard. This guide provides an objective comparison of Zonisamide-13C6 and its common alternative, Zonisamide-d4, focusing on the critical parameter of isotopic enrichment and its verification.
Understanding the Importance of Isotopic Enrichment
Isotopic enrichment refers to the percentage of a specific isotope at a particular atomic position within a molecule. For an internal standard to be effective, it must have a high isotopic enrichment to ensure it is easily distinguishable from the naturally occurring analyte by mass spectrometry. This minimizes signal overlap and improves the accuracy of quantification.
Quantitative Comparison of Isotopic Enrichment
The isotopic enrichment of a labeled compound is a key quality attribute that directly impacts its performance as an internal standard. Below is a summary of typical isotopic enrichment values for this compound and a commercially available deuterated alternative, Zonisamide-d4.
| Compound | Isotope Label | Typical Isotopic Enrichment | Source |
| This compound | ¹³C | ≥ 99% | [1] |
| Zonisamide-d4 | ²H (Deuterium) | ≥ 95 atom% D | |
| [²H₄,¹⁵N]-Zonisamide | ²H and ¹⁵N | ≥ 98% ²H, ≥ 98% ¹⁵N |
Note: The isotopic enrichment for this compound is based on typical values for commercially available ¹³C₆-labeled pharmaceutical standards, as specific certificates of analysis are often proprietary.[1]
Performance Comparison: Zonisamide-¹³C₆ vs. Zonisamide-d₄
The choice between a carbon-13 or deuterium-labeled internal standard involves considering several factors beyond just the isotopic enrichment value.
| Feature | Zonisamide-¹³C₆ | Zonisamide-d₄ |
| Mass Shift | +6 Da | +4 Da |
| Isotopic Stability | Highly stable, no risk of back-exchange. | Potential for back-exchange of deuterium (B1214612) for hydrogen under certain pH or temperature conditions. |
| Chromatographic Co-elution | Co-elutes perfectly with the unlabeled analyte. | May exhibit slight chromatographic shifts compared to the unlabeled analyte due to the kinetic isotope effect. |
| Synthesis | Generally more complex and expensive to synthesize. | Typically less complex and more cost-effective to synthesize. |
Experimental Protocols for Isotopic Enrichment Verification
The accurate determination of isotopic enrichment is crucial for the validation of a stable isotope-labeled internal standard. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Protocol
High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
-
Liquid Chromatography (LC) system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the isotopically labeled Zonisamide in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Analysis: Inject the sample into the LC-MS system. A chromatographic separation step is employed to isolate the compound of interest from any potential impurities.
-
Data Acquisition: Acquire full-scan mass spectra of the eluting peak corresponding to the labeled Zonisamide.
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will indicate the level of isotopic enrichment.
-
Correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled portion of the molecule.
-
Calculate the isotopic purity by comparing the corrected measured isotopic distribution with the theoretical distribution for the intended level of labeling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and quantify the enrichment.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the isotopically labeled Zonisamide in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to confirm the overall structure and chemical purity.
-
Acquire a ¹³C NMR spectrum. For Zonisamide-¹³C₆, the signals corresponding to the six carbon atoms of the benzene (B151609) ring will be significantly enhanced.
-
-
Data Analysis:
-
For ¹³C labeling: Compare the integral of the ¹³C signals of the labeled positions to the integral of a known internal standard or to the signals of the unlabeled carbons within the same molecule. The absence of signals at the chemical shifts corresponding to the unlabeled compound in a concentrated sample is indicative of high isotopic enrichment.
-
For ²H labeling: In the ¹H NMR spectrum, the absence or significant reduction of signals at the positions of deuteration confirms the labeling. The integration of the remaining proton signals relative to a non-deuterated portion of the molecule can be used to estimate the isotopic enrichment.
-
Logical Workflow for Isotopic Enrichment Verification
The following diagram illustrates the logical workflow for calculating and verifying the isotopic enrichment of a stable isotope-labeled standard like this compound.
Caption: Workflow for the synthesis, verification, and certification of this compound.
Conclusion
Both Zonisamide-¹³C₆ and Zonisamide-d₄ are viable options as internal standards for the bioanalysis of Zonisamide. Zonisamide-¹³C₆ offers the advantage of higher isotopic stability, eliminating the risk of back-exchange and potential chromatographic shifts observed with deuterated standards. While Zonisamide-d₄ is often more readily available and cost-effective, careful consideration of its isotopic stability under specific analytical conditions is warranted. The choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, the analytical methodology employed, and budgetary considerations. Regardless of the choice, rigorous verification of isotopic enrichment using the methodologies outlined in this guide is essential to ensure the generation of high-quality, reliable data in drug development and research.
References
Performance evaluation of Zonisamide-13C6 in different mass spectrometers
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic compounds is paramount. Zonisamide, an antiepileptic drug, is no exception. The use of a stable isotope-labeled internal standard, such as Zonisamide-13C6, is the gold standard in mass spectrometry-based bioanalysis, as it corrects for matrix effects and variability in sample processing and instrument response. This guide provides a comparative overview of the expected performance of this compound when analyzed on different types of mass spectrometers, supported by a synthesis of published experimental data for Zonisamide analysis.
Comparative Performance of Zonisamide Analysis
Table 1: Summary of Published Performance Data for Zonisamide LC-MS/MS Analysis
| Mass Spectrometer Type | Internal Standard (IS) | Matrix | Linearity Range (µg/mL) | Precision (%RSD) | Accuracy (%Bias) | LOQ (µg/mL) |
| Triple Quadrupole | (2)H4,(15)N-Zonisamide | Human Plasma | 0.5 - 50 | 0.8 - 8.5[1] | -11.3 to 14.4[1] | 0.5[1] |
| Triple Quadrupole | 1-(2,3-dichlorphenyl)piperazine | Dried Blood/Plasma Spots | Not Specified | <15 | ±15 | Not Specified |
| Triple Quadrupole | Not Specified | Human Plasma | 0.752 - 130 | <15 | Not Specified | 0.752 |
| Q-Exactive Plus Orbitrap | 23 Deuterated IS | Human Plasma/Serum | Not Specified | <9.3 (intra-assay), <7.9 (inter-assay)[2] | -14.5 to 15.1[2] | Not Specified |
| Triple Quadrupole | Not Specified | Whole Blood | Not Specified | <15[3] | <15[3] | 1.59[3] |
Conceptual Performance Comparison of this compound Across Mass Spectrometer Platforms
Extrapolating from the available data and the known characteristics of different mass spectrometer types, the following table provides a conceptual comparison of the expected performance of this compound on triple quadrupole, Quadrupole Time-of-Flight (Q-TOF), and Orbitrap instruments.
Table 2: Conceptual Performance Comparison of this compound on Different Mass Spectrometers
| Performance Metric | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS/MS | Full Scan MS/MS or SIM |
| Sensitivity | Excellent, often considered the gold standard for targeted quantification.[4][5] | Very good, though may be slightly less sensitive than the latest triple quadrupoles for targeted analysis.[4][5] | Excellent, with the ability to use Selected Ion Monitoring (SIM) to enhance sensitivity for low-abundance analytes.[6] |
| Selectivity | High, based on specific precursor-product ion transitions. | Excellent, due to high mass resolution. | Superior, due to ultra-high mass resolution, which can resolve interferences from the analyte signal.[7] |
| Linear Dynamic Range | Wide, typically 3-4 orders of magnitude. | Wide, comparable to triple quadrupoles. | Wide, with capabilities for up to 5-6 orders of linear dynamic range.[7] |
| Versatility | Primarily for targeted quantification. | Excellent for both quantification and qualitative analysis (e.g., metabolite identification). | Excellent for both targeted and untargeted analysis, with retrospective data analysis capabilities.[7] |
| Robustness | Generally considered very robust and reliable for routine high-throughput analysis. | Good, though may require more frequent calibration than triple quadrupoles to maintain mass accuracy. | Good, with modern instruments showing high levels of robustness. |
Experimental Protocols
A generalized experimental protocol for the quantification of Zonisamide in a biological matrix using this compound as an internal standard by LC-MS/MS is provided below. This protocol is a synthesis of methodologies reported in the literature.[1][3][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex mix and transfer to an autosampler vial for analysis.
2. Liquid Chromatography (LC)
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B, ramping up to a high percentage to elute Zonisamide, and then re-equilibrating the column. A typical gradient might be: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS System: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer.
-
Scan Mode:
-
Triple Quadrupole: Multiple Reaction Monitoring (MRM). The precursor ion for Zonisamide (m/z 213.0) and a specific product ion would be monitored. For this compound, the precursor ion would be m/z 219.0.
-
Q-TOF/Orbitrap: Full scan MS/MS (or targeted MS/MS) with high resolution.
-
-
Typical MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas Temperature: 350 - 500°C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: To be optimized for the specific transition of Zonisamide.
-
Visualizations
To further clarify the experimental process and the mechanism of action of Zonisamide, the following diagrams are provided.
Caption: Experimental workflow for Zonisamide bioanalysis.
Caption: Zonisamide's mechanism of action signaling pathway.
References
- 1. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Selected Ion Monitoring for Orbitrap-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Zonisamide Bioanalysis Spotlights High Consistency with Zonisamide-¹³C₆ Internal Standard
A review of bioanalytical methods for the antiepileptic drug zonisamide (B549257) reveals strong concordance across laboratories, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard like Zonisamide-¹³C₆. This approach is widely considered the gold standard for therapeutic drug monitoring (TDM) of zonisamide, ensuring accurate and reproducible results crucial for patient management.
A direct comparison of a candidate reference measurement procedure (RMP) for zonisamide between two independent laboratories demonstrated excellent agreement. The study, which utilized an isotope dilution LC-MS/MS method, reported an inter-laboratory measurement bias of only 2.6%.[1] This high level of consistency is critical for establishing and adhering to the accepted therapeutic range of 10 to 40 µg/mL for zonisamide.[2][3][4][5]
While comprehensive multi-laboratory round-robin data is not extensively published, the availability of proficiency testing and external quality assessment programs for zonisamide suggests a commitment to ensuring inter-laboratory precision.[6] Data from various individual laboratory validations further supports the robustness and reliability of LC-MS/MS methods for zonisamide quantification in biological matrices such as serum and plasma.
Comparative Performance of Zonisamide Bioanalytical Methods
The following tables summarize key performance characteristics of different LC-MS/MS and other bioanalytical methods for zonisamide, compiled from various studies. The use of a stable isotope-labeled internal standard, such as Zonisamide-¹³C₆, is a common feature in the most sensitive and specific assays.
| Table 1: Linearity and Sensitivity of Zonisamide Bioanalytical Methods | |||
| Method | Internal Standard (IS) | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| UPLC-MS/MS[7] | Isotopically Labeled Zonisamide | 0.1 - 100 | 0.1 |
| UHPLC-MS/MS[8] | 1-(2,3-dichlorphenyl)piperazine | 0.025 - 10 (DBS/DPS) | Not explicitly stated |
| HPLC-UV[9] | Trimethoprim | 3 - 60 | 3.0 |
| QMS Immunoassay[10] | Not Applicable | 3.0 - 50.0 | 3.0 |
| HPTLC[11] | Theophylline | 5 - 80 (µ g/band ) | 3.15 (µ g/band ) |
| Table 2: Precision and Accuracy of Zonisamide Bioanalytical Methods | ||||
| Method | Quality Control Levels (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias or % Recovery) |
| UPLC-MS/MS[12] | LLOQ, Low, Mid, High | <20% at LLOQ, <15% for others | <20% at LLOQ, <15% for others | <20% at LLOQ, <15% for others |
| HPLC-UV[9] | 3 (LQC), 25 (MQC), 50 (HQC) | Not explicitly stated | ≤ 15% | Within ± 15% |
| HPTLC[11] | 5, 20, 40 (µ g/band ) | 2.83 - 3.27 | 2.09 - 4.39 | 97.41 - 111.13% (recovery) |
Experimental Protocols
Below is a representative, detailed methodology for the bioanalysis of zonisamide in human serum or plasma using LC-MS/MS with Zonisamide-¹³C₆ as an internal standard. This protocol is a synthesis of common practices described in the literature.[7][8][12]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard, Zonisamide-¹³C₆ (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for injection.
2. Liquid Chromatography (LC)
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute zonisamide, and then returning to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zonisamide: Precursor ion (m/z) → Product ion (m/z) (e.g., 213.0 → 132.1)
-
Zonisamide-¹³C₆ (IS): Precursor ion (m/z) → Product ion (m/z) (e.g., 219.0 → 138.1)
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity for both zonisamide and the internal standard.
4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte (zonisamide) to the internal standard (Zonisamide-¹³C₆).
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression model.
-
The concentrations of zonisamide in the quality control and unknown samples are determined from the calibration curve.
Experimental Workflow
The following diagram illustrates the typical workflow for the bioanalysis of zonisamide.
References
- 1. researchgate.net [researchgate.net]
- 2. [Therapeutic drug monitoring of zonisamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology and therapeutic drug monitoring of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Clinical Assays: A Cost-Benefit Analysis of Zonisamide-13C6
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable clinical assays. This guide provides a comprehensive cost-benefit analysis of using Zonisamide-13C6 versus non-isotopically labeled internal standards for the routine quantification of the anti-epileptic drug Zonisamide.
In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby accurately correcting for variations in extraction recovery, matrix effects, and instrument response. This guide delves into the specifics of using this compound, a carbon-13 labeled version of Zonisamide, and compares its performance and cost against commonly used non-labeled alternatives.
Performance Comparison: this compound vs. Non-Labeled Internal Standards
The primary advantage of this compound lies in its structural and physicochemical similarity to Zonisamide. This results in nearly identical behavior during sample processing and chromatographic separation, leading to more accurate and precise quantification. Non-labeled internal standards, while structurally similar, may exhibit different extraction efficiencies and ionization responses, potentially compromising assay accuracy.
Stable isotope-labeled internal standards like this compound are particularly effective at mitigating matrix effects, a common challenge in the analysis of biological samples. Matrix effects, caused by co-eluting endogenous components of the sample, can lead to ion suppression or enhancement, affecting the accuracy of quantification. Because this compound co-elutes with Zonisamide and experiences the same matrix effects, it provides a more reliable correction compared to non-labeled standards that may elute at different retention times and be affected differently by the matrix.
| Performance Metric | This compound (Stable Isotope-Labeled IS) | Non-Labeled Internal Standards (e.g., Structural Analogs) |
| Compensation for Matrix Effects | Excellent | Variable to Poor |
| Correction for Extraction Variability | Excellent | Good to Variable |
| Chromatographic Co-elution | Identical to analyte | Similar but not identical |
| Assay Accuracy & Precision | High | Generally lower, potential for bias |
| Method Development Time | Potentially shorter due to fewer matrix-related issues | Can be longer and more complex |
| Data Reliability | High | Moderate to High, with potential for undetected errors |
Cost Analysis: A Long-Term Perspective
While the initial procurement cost of this compound is higher than that of non-labeled internal standards, a comprehensive cost-benefit analysis often favors the stable isotope-labeled compound. The higher upfront cost can be offset by long-term savings resulting from more reliable data, reduced need for repeat analyses, and faster method development.
| Internal Standard | Supplier Example | Example Price (USD) | Notes |
| This compound Solution | Sigma-Aldrich | $210.75 | For 1 mL of 100 µg/mL solution in methanol. |
| Trimethoprim (USP Reference Standard) | Sigma-Aldrich | $364.00 | For 300 mg. |
| 1-(2,3-dichlorophenyl)piperazine hydrochloride | Cenmed | $180.85 | Price can vary significantly based on supplier and purity. |
Disclaimer: Prices are for illustrative purposes only and may vary depending on the vendor, purity, and quantity.
Experimental Protocols
The following are generalized experimental protocols for the quantification of Zonisamide in plasma using LC-MS/MS with either a stable isotope-labeled or a non-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (either this compound or a non-labeled IS).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Zonisamide: Specific precursor to product ion transitions are monitored (e.g., m/z 213.0 -> 132.1).
-
This compound: The precursor ion will be shifted by +6 Da (e.g., m/z 219.0), with a corresponding shift in the product ion.
-
Non-Labeled IS: Specific MRM transitions for the chosen analog are monitored.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for a clinical assay utilizing an internal standard.
Figure 1. General Workflow for Zonisamide Quantification in Clinical Assays
Conclusion
The selection of an appropriate internal standard is paramount for the accuracy and reliability of routine clinical assays for Zonisamide. While non-labeled internal standards can be utilized, they present a higher risk of analytical variability and may not adequately compensate for matrix effects. This compound, as a stable isotope-labeled internal standard, offers superior performance by closely mimicking the behavior of the analyte, leading to more robust and reliable data. Although the initial cost is higher, the long-term benefits of reduced assay failures, faster method development, and increased data integrity position this compound as the more cost-effective choice for clinical and research settings where accuracy is non-negotiable.
Safety Operating Guide
Proper Disposal of Zonisamide-13C6: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Zonisamide-13C6, a compound recognized for its potential health hazards. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals handling this substance in a laboratory setting.
Zonisamide is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) due to its reproductive toxicity.[1][2][3] Consequently, this compound, as an isotopically labeled form, must be managed with special handling and disposal precautions to minimize exposure and prevent environmental contamination. While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is best practice to manage its disposal as a non-RCRA hazardous pharmaceutical waste.[4][5][6]
Hazard and Safety Information Summary
A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes key safety data.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| OSHA Hazard Communication | Hazardous | Standard laboratory PPE including safety glasses, lab coat, and gloves. |
| GHS Classification | Reproductive Toxicity (Suspected) | Double gloving is recommended when handling the pure substance or concentrated solutions. |
| NIOSH Hazardous Drug | Reproductive Hazard | Use of a certified chemical fume hood is required when handling powders or creating solutions. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the required steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general safety guidelines for non-RCRA hazardous pharmaceutical waste.
1. Segregation of Waste:
-
Immediately upon generation, segregate all this compound waste from general laboratory waste and other chemical waste streams.
-
This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.
-
The container should be made of a material compatible with the waste.
-
The label must clearly state "Hazardous Pharmaceutical Waste for Incineration" and "this compound Waste". Include the date of waste accumulation.
3. Accumulation of Waste:
-
Store the waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Keep the container closed at all times except when adding waste.
4. Disposal of Empty Containers:
-
Empty containers that held pure this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as this compound waste.
-
After triple-rinsing, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
5. Final Disposal:
-
Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.[7]
-
The recommended final disposal method for non-RCRA hazardous pharmaceutical waste is incineration at a permitted facility.[4][5][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. ph.health.mil [ph.health.mil]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. cdc.gov [cdc.gov]
- 4. usbioclean.com [usbioclean.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 7. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Logistical Guide for Handling Zonisamide-13C6
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Zonisamide-13C6, a stable isotope-labeled form of the sulfonamide antiepileptic drug, Zonisamide. This document is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Compound Information:
-
Name: this compound
-
Chemical Nature: A sulfonamide drug, which can elicit severe allergic reactions in susceptible individuals.[1][2][3][4][5] It is also suspected of damaging fertility or the unborn child.[6][7]
-
Isotopic Label: Contains a stable carbon-13 isotope, which is non-radioactive.[8][][10]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is a suspected reproductive toxin.[6][7] Due to its potency as a pharmaceutical compound, stringent safety measures are required to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols or dust. Hoods or full-facepieces can provide high Assigned Protection Factors (APFs), potentially up to 1000.[11][12] |
| Reusable Half or Full-Facepiece Respirator | To be used with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable only for low-risk activities or as a secondary layer of protection. Not recommended as the primary respiratory protection when handling potent compounds.[11] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals.[11] |
| Body Protection | Disposable Coveralls | Coveralls made from materials such as Tyvek® or microporous film (MPF) are recommended to protect against chemical splashes and dust.[11][13] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[11] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. For added protection, a face shield can be worn over the goggles.[11] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting.[11] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of potent compounds like this compound. The following steps outline the key phases of the handling process.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a containment device like a fume hood or a glove box.
-
Ensure that all necessary PPE is available and in good condition.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Prepare a decontamination solution (e.g., a validated cleaning agent) and have it available in the work area.[11]
-
-
Handling:
-
Don the appropriate PPE as specified in the table above before entering the designated handling area.
-
Conduct all manipulations of this compound that may generate dust or aerosols within a certified chemical fume hood or other primary containment device.
-
Handle the compound with care to avoid creating dust.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using the prepared decontamination solution.
-
PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[11]
-
Personal Hygiene: After removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[11]
-
Disposal Plan
As this compound contains a stable isotope, no special precautions for radioactivity are required for its disposal.[8][] The waste should be handled as potent pharmaceutical waste.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, coveralls, shoe covers, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal: The collected hazardous waste must be disposed of through a certified chemical waste disposal service, following all local, state, and federal regulations.
-
Documentation: Maintain detailed records of all disposed hazardous waste in compliance with regulatory requirements.[11]
Experimental Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
- 1. epilepsy.com [epilepsy.com]
- 2. vionausa.com [vionausa.com]
- 3. medcentral.com [medcentral.com]
- 4. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. in.gov [in.gov]
- 8. moravek.com [moravek.com]
- 10. Isotope Labelled Compounds [simsonpharma.com]
- 11. benchchem.com [benchchem.com]
- 12. aiha.org [aiha.org]
- 13. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
